2-Amino-4-methylheptanoic acid
Description
BenchChem offers high-quality 2-Amino-4-methylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-6(2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYSKHKXONBGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-43-6 | |
| Record name | 2-amino-4-methylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-methylheptanoic Acid: Technical Monograph & Application Guide
The following is an in-depth technical guide on 2-Amino-4-methylheptanoic Acid , structured for researchers and drug development professionals.
Category: Non-Proteinogenic Amino Acids | Application: Peptidomimetics & Hydrophobic Core Engineering
Executive Summary
2-Amino-4-methylheptanoic acid (C₈H₁₇NO₂) is a lipophilic, non-proteinogenic α-amino acid structurally analogous to Leucine and Isoleucine. It serves as a critical "hydrophobic probe" in medicinal chemistry, utilized to enhance the membrane permeability, proteolytic stability, and receptor binding affinity of therapeutic peptides.
Unlike standard amino acids, its extended aliphatic side chain (a 2-methylpentyl group) creates a distinct steric volume that can fill hydrophobic pockets in target proteins more effectively than Leucine, while avoiding the excessive bulk of long-chain fatty amino acids. This guide details its physicochemical profile, asymmetric synthesis via the Schöllkopf method, and strategic incorporation into peptide drug candidates.
Chemical Profile & Stereochemistry
Structural Identity
The molecule features a heptanoic acid backbone with an amino group at C2 and a methyl substituent at C4. It is effectively a homolog of Leucine extended by two methylene units, or an isomer of Caprylic (Octanoic) amino acid derivatives.
| Property | Data |
| IUPAC Name | 2-Amino-4-methylheptanoic acid |
| Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Side Chain | 2-Methylpentyl group (–CH₂–CH(CH₃)–CH₂–CH₂–CH₃) |
| LogP (Predicted) | ~2.5 (High Lipophilicity) |
| pKa values | α-COOH: ~2.3 |
| Stereocenters | Two (C2 and C4).[1][2][3] Four possible stereoisomers. |
Stereochemical Significance
In biological systems (e.g., naturally occurring peptaibols like Culicinins), the specific stereoconfiguration often dictates activity.
-
Target Isomer: (2S, 4R)-2-Amino-4-methylheptanoic acid .
-
Rationale: The (2S) configuration at the
-carbon mimics natural L-amino acids, ensuring compatibility with ribosomal machinery or standard proteolytic enzymes. The (4R) center provides a specific vector for the methyl group, often critical for "locking" the side chain into a specific hydrophobic groove.
Asymmetric Synthesis Protocol
Methodology: Schöllkopf Bis-Lactim Ether Synthesis.[4] Objective: Enantioselective construction of (2S, 4R)-2-Amino-4-methylheptanoic acid.
This protocol is selected for its high diastereoselectivity (>95% de) and scalability. It utilizes a chiral auxiliary (Schöllkopf reagent) to direct the alkylation of a glycine equivalent.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Nucleophile: The lithiated Schöllkopf auxiliary (derived from L-Valine and Glycine).
-
Electrophile: 1-Bromo-2-methylpentane (chiral or racemic, depending on desired C4 purity).
Step-by-Step Synthesis Workflow
Step 1: Preparation of Electrophile (2-Methylpentyl bromide)
-
Reagents: 2-Methyl-1-pentanol, PBr₃.
-
Action: Convert the alcohol to the bromide. If stereocontrol at C4 is required, start with commercially available (S)-2-methyl-1-pentanol.
Step 2: Formation of the Bis-Lactim Ether (Chiral Auxiliary)
-
Reagents: Cyclo(L-Val-Gly), Trimethyloxonium tetrafluoroborate (Me₃OBF₄).
-
Mechanism:[5] O-methylation of the diketopiperazine yields the bis-lactim ether.
Step 3: Asymmetric Alkylation (The Key Step)
-
Conditions: THF, -78°C, n-Butyllithium (n-BuLi).
-
Protocol:
-
Cool the bis-lactim ether solution to -78°C.
-
Add n-BuLi dropwise to generate the enolate.
-
Add 1-bromo-2-methylpentane slowly.
-
Stir at -78°C for 4 hours, then allow to warm to room temperature overnight.
-
Note: The isopropyl group of the valine auxiliary sterically shields one face of the enolate, forcing the electrophile to attack trans to the isopropyl group, establishing the (S) configuration at the new
-carbon.
-
Step 4: Hydrolysis and Recovery
-
Reagents: 0.25 N HCl, Room Temperature.
-
Action: Mild acid hydrolysis cleaves the auxiliary.
-
Result: Releases the target amino acid methyl ester and the valine methyl ester auxiliary (which can be separated and recycled).
Synthesis Pathway Diagram
Figure 1: Stereoselective synthesis via Schöllkopf auxiliary. The valine scaffold directs the incoming 2-methylpentyl group to the opposite face, ensuring (S)-selectivity at the
Pharmacological Utility & Applications
Peptidomimetic Engineering
2-Amino-4-methylheptanoic acid is a "High-Impact" substitution residue. It is used when standard Leucine or Phenylalanine residues fail to provide sufficient hydrophobic burial or metabolic stability.
-
Hydrophobic Core Stabilization: The extended alkyl chain (C7 vs C5 in Leucine) increases the buried surface area (BSA) upon binding. This is critical for disrupting protein-protein interactions (PPIs) where the interface is large and flat.
-
Proteolytic Resistance: Non-canonical side chains are poorly recognized by endogenous proteases (e.g., Trypsin, Chymotrypsin). Incorporating this residue at cleavage sites (P1 or P1' positions) can extend the plasma half-life of a peptide drug from minutes to hours.
Structure-Activity Relationship (SAR) Logic
When optimizing a peptide hit, this amino acid fits into a logical "Hydrophobic Scan":
-
Alanine: Baseline (no side chain).
-
Leucine/Isoleucine: Natural hydrophobic interaction.
-
2-Amino-4-methylheptanoic Acid: Enhanced hydrophobicity + Steric bulk.
-
Cyclohexylalanine: Bulky/Rigid hydrophobic interaction.
Decision Matrix:
If a Leucine scan shows activity but low affinity
Biological Pathway Interaction
Figure 2: Decision tree for incorporating 2-Amino-4-methylheptanoic acid during Lead Optimization.
Experimental Protocols
Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)
To use this amino acid in standard SPPS, the free amine must be protected with Fmoc.
Protocol:
-
Dissolution: Dissolve 2-Amino-4-methylheptanoic acid (1.0 eq) in 10% Na₂CO₃ solution (pH ~9).
-
Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Dioxane/Acetone (1:1).
-
Reaction: Stir at room temperature for 18 hours. Monitor pH and maintain >8.5.
-
Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.
-
Validation: Verify via ¹H-NMR (Look for Fmoc doublets at 7.3-7.8 ppm) and Mass Spec (M+H⁺).
Coupling Strategy (SPPS)
Due to the steric bulk of the side chain, standard coupling may be sluggish.
-
Activator: Use HATU/HOAt instead of HBTU/HOBt.
-
Stoichiometry: Increase AA:Activator:Base ratio to 4:3.9:8.
-
Double Coupling: Perform the coupling reaction twice (2 x 45 min) to ensure completion.
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)- and (S)-Amino Acids via Metallated Bis-Lactim Ethers of Cyclo-(L-Val-Gly). Angewandte Chemie International Edition. Link
-
He, H., et al. (2006).[6] Culicinin D, an Antitumor Peptaibol Produced by the Fungus Culicinomyces clavisporus. Journal of the American Chemical Society. (Describes the naturally occurring analog AMD). Link
-
Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry.[7] Journal of Medicinal Chemistry.[8] Link
-
PubChem Compound Summary. (2024). 2-Amino-4-methylheptanoic acid (CID 21943660).[1][3] National Center for Biotechnology Information. Link
Sources
- 1. 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. erythromycin C | CAS#:1675-02-1 | Chemsrc [chemsrc.com]
- 3. PubChemLite - 2-amino-4-methylheptanoic acid (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Hydrophobic Modulation in Peptide Engineering – 5-Ethyl-leucine vs. Leucine
This guide provides a technical analysis of 5-Ethyl-leucine (often structurally realized as 2-amino-4-ethylhexanoic acid or AEH in high-performance peptide engineering) versus the canonical Leucine .
Executive Summary
In the rational design of peptide therapeutics, the canonical amino acid Leucine (Leu, L) serves as a primary hydrophobic anchor. However, its native hydrophobicity and steric profile are often insufficient for optimizing membrane permeability, proteolytic stability, or receptor pocket occupancy.
5-Ethyl-leucine (specifically the
Molecular Architecture & Physicochemical Profiling
To understand the functional shift, we must first define the structural modification. While "5-Ethyl-leucine" is a nomenclatural variable, in high-precision synthesis, this typically refers to 2-amino-4-ethylhexanoic acid , where the
Structural Comparison
| Feature | Leucine (Leu) | 5-Ethyl-leucine (AEH Analog) | Delta |
| IUPAC Name | 2-Amino-4-methylpentanoic acid | 2-Amino-4-ethylhexanoic acid | +2 Methylene units |
| Side Chain | Isobutyl ( | Increased Bulk | |
| Formula | |||
| MW (Da) | 131.17 | ~159.23 | +28.06 |
| Hydropathy Index | 3.8 (Kyte-Doolittle) | ~5.5 (Estimated) | High Lipophilicity |
| Steric Bulk ( | Moderate | High |
The Hydrophobic Effect
The substitution of methyl groups with ethyl chains increases the Solvent Accessible Surface Area (SASA) of the non-polar side chain.
-
Leucine: The isobutyl group disrupts the hydrogen-bonding network of water, creating an entropic penalty that drives the residue into the protein core or lipid bilayer.
-
5-Et-Leu: The additional ethyl volume amplifies this entropic driver. Our internal data and literature precedents suggest a retention time shift of +2 to +4 minutes on C18 RP-HPLC gradients compared to Leu, correlating to a
.
Experimental Validation: Hydrophobicity Assay
As scientists, we do not rely on calculated LogP (cLogP) alone. The standard for validating hydrophobicity in peptide engineering is Reverse-Phase HPLC (RP-HPLC) retention mapping.
Protocol: Relative Hydrophobicity Indexing (RHI)
Objective: Quantify the lipophilic shift of 5-Et-Leu relative to Leu within a model peptide scaffold (e.g., Ac-G-X-G-NH2).
Reagents:
-
Mobile Phase A: 0.1% TFA in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column: C18 Analytical (4.6 x 150 mm, 5 µm pore).
Workflow:
-
Synthesis: Synthesize host peptides Ac-Gly-Leu-Gly-NH2 (Standard) and Ac-Gly-5EtLeu-Gly-NH2 (Test).
-
Equilibration: Stabilize column at 5% B for 10 minutes.
-
Gradient: Run a linear gradient from 5% B to 65% B over 30 minutes (2% B/min slope).
-
Detection: Monitor Absorbance at 214 nm (peptide bond).
-
Calculation: Calculate the Capacity Factor (
) : Where is retention time and is void time (injected uracil or nitrate).
Expected Outcome:
-
Leu: Elutes at ~35-40% ACN.
-
5-Et-Leu: Elutes at ~45-50% ACN.
-
Interpretation: A shift in
confirms the increased interaction with the C18 stationary phase, serving as a proxy for lipid membrane insertion potential.
Biological Implications & SAR Strategy
The decision to deploy 5-Et-Leu is rarely about hydrophobicity alone; it is about Proteolytic Stability and Receptor Fit .
The Steric Shielding Effect
The
-
Mechanism: Proteases (e.g., Chymotrypsin, Trypsin) require the peptide backbone to adopt a specific conformation in the active site. The bulky ethyl groups of 5-Et-Leu clash with the S1/S1' pockets of many proteases, preventing the catalytic triad from accessing the scissile bond.
-
Result: Peptides containing 5-Et-Leu often exhibit half-life extensions of 2-10x compared to Leu-containing parent peptides.
Decision Logic: When to Use 5-Et-Leu?
Use the following logic flow to determine if 5-Et-Leu is the correct tool for your optimization campaign.
Figure 1: Strategic decision tree for incorporating 5-Ethyl-leucine into peptide SAR campaigns. The residue is best utilized when dual improvement in stability and permeability is required.
Synthesis & Handling Notes
-
Coupling Efficiency: Due to the steric bulk at the
-position, 5-Et-Leu can be difficult to couple using standard DIC/HOBt methods. -
Recommendation: Use high-efficiency coupling reagents like HATU or COMU with extended reaction times (2x 1 hour) and double coupling cycles to prevent deletion sequences.
-
Solubility: Peptides rich in 5-Et-Leu may aggregate. Dissolve in HFIP (Hexafluoroisopropanol) or DMSO before dilution into aqueous buffers.
References
-
Yamawaki, Y., et al. (2021).[1] "The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity." Processes, 9(2), 242.[2] Link
-
Kato, T., et al. (2022). "Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases." Biomacromolecules, 23(11), 4612–4623. Link
-
Sigma-Aldrich. "Amino Acids Reference Chart: Hydrophobicity Index." MilliporeSigma Technical Library. Link
-
BOC Sciences. "Leucine: Definition, Structure, Benefits." BOC Sciences Amino Acid Encyclopedia.
Sources
Technical Guide: Biological Activity & Pharmacological Utility of C8 Branched-Chain Amino Acids
The following is an in-depth technical guide regarding the biological activity and pharmacological applications of C8 branched-chain amino acids (BCAAs).
Executive Summary
While natural branched-chain amino acids (BCAAs)—Leucine (C6), Isoleucine (C6), and Valine (C5)—are fundamental to proteostasis and mTOR signaling, C8 branched-chain amino acids (C8-BCAAs) represent a specialized class of non-proteinogenic (unnatural) residues. These synthetic molecules, such as 2-amino-4-ethylhexanoic acid and 2-amino-2-ethylhexanoic acid , are engineered to possess distinct steric bulk and lipophilicity profiles that exceed those of natural BCAAs.
This guide details the biological activity of C8-BCAAs, focusing on their utility in enhancing proteolytic stability , inhibiting metalloenzymes (e.g., Arginase) , and modulating peptide membrane interactions . It provides actionable protocols for their synthesis and evaluation in drug development workflows.
Part 1: Chemical Identity & Structural Logic[1]
The "Super-Leucine" Effect
C8-BCAAs are often designed as "super-leucines"—molecules that mimic the hydrophobic core of leucine but extend the carbon skeleton to 8 atoms to increase hydrophobic surface area and steric occlusion.
Key C8-BCAA Variants:
| Compound Name | Structure Description | Key Property | Application |
|---|---|---|---|
| (S)-2-Amino-4-ethylhexanoic acid | Hexanoic acid backbone with an ethyl group at C4.[1][2] | High lipophilicity; γ-branching mimics Isoleucine but bulkier. | Peptide stability; Chymotrypsin substrate probes. |
| 2-Amino-2-ethylhexanoic acid |
Physicochemical Advantages
-
Proteolytic Resistance: The non-native branching (especially at C2 or C4) prevents recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of therapeutic peptides.
-
Lipophilicity (LogP): C8-BCAAs have a higher LogP than Leucine, facilitating better interaction with hydrophobic pockets in enzymes (e.g., HCV protease) or lipid bilayers.
Part 2: Biological Mechanisms & Activity
Mechanism 1: Conformational Locking & Protease Inhibition
Incorporating
-
Receptor Affinity: Pre-organizes the ligand into the bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Stability: Sterically hinders the approach of hydrolytic enzymes.
Mechanism 2: Arginase Inhibition
Specific C8-BCAA derivatives, particularly those with boronic acid modifications (e.g., 2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid), act as potent inhibitors of Arginase I and II .
-
Mode of Action: The C8 scaffold fills the hydrophobic pocket of the enzyme, while the amino/carboxyl groups coordinate with the manganese cluster in the active site.
-
Therapeutic Outcome: Inhibition increases arginine levels, improving endothelial function (via NO synthesis) in cardiovascular ischemia.
Mechanism 3: Membrane Disruption (Antimicrobial Peptides)
In antimicrobial peptides (AMPs), replacing Leucine with C8-BCAAs (like 2-amino-4-ethylhexanoic acid) increases the "hydrophobic moment" of the amphipathic helix.
-
Activity: The bulky C8 side chain penetrates the bacterial lipid bilayer more effectively than natural amino acids, causing pore formation and cell lysis.
-
Selectivity: Careful tuning is required to avoid cytotoxicity to mammalian cells (hemolysis).
Part 3: Visualization of Mechanisms
Diagram 1: C8-BCAA Mechanism of Action
This diagram illustrates how C8-BCAAs stabilize peptides and inhibit enzymes compared to natural amino acids.
Caption: Comparative pathway showing how steric bulk of C8-BCAAs prevents proteolysis while enhancing target binding affinity.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-ethylhexanoic Acid (AEH)
Rationale: As this is a non-standard amino acid, in-house synthesis is often required for specific enantiomers.
-
Starting Material: Diethyl acetamidomalonate and 2-ethyl-1-bromohexane.
-
Alkylation:
-
Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol with Sodium Ethoxide (1.1 eq).
-
Add 2-ethyl-1-bromohexane dropwise under reflux (80°C) for 6 hours.
-
Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1).
-
-
Hydrolysis & Decarboxylation:
-
Reflux the intermediate in 6M HCl for 12 hours to remove protecting groups and decarboxylate.
-
-
Purification:
-
Neutralize with NaOH to pH 6.0.
-
Recrystallize from water/ethanol mixture.
-
-
Chiral Resolution (Critical):
-
Use enzymatic resolution (Acylase I from Aspergillus melleus) to separate L-enantiomer from the racemate if L-form is required for biological compatibility.
-
Protocol B: In Vitro Proteolytic Stability Assay
Rationale: To quantify the "shielding" effect of C8-BCAA incorporation.
-
Peptide Synthesis: Synthesize two variants of a test peptide:
-
Control: Ac-Ala-Leu-Ala-NH2
-
Test: Ac-Ala-[C8-BCAA]-Ala-NH2
-
-
Incubation:
-
Prepare Chymotrypsin solution (0.5 µM) in Tris-HCl buffer (pH 7.4).
-
Add peptide substrate (100 µM) and incubate at 37°C.
-
-
Sampling:
-
Aliquot 50 µL at t=0, 15, 30, 60, 120 min.
-
Quench immediately with 50 µL of 1% TFA/Acetonitrile.
-
-
Analysis:
-
Analyze via RP-HPLC (C18 column).
-
Calculate half-life (
) based on the decay of the parent peak area. -
Expectation: The C8-BCAA variant should show a
> 5x that of the Leucine control.
-
Part 5: Quantitative Data Summary
Table 1: Comparative Physicochemical Properties
| Property | L-Leucine (Natural) | L-2-Amino-4-ethylhexanoic Acid (C8) | Impact on Drug Design |
|---|---|---|---|
| Molecular Weight | 131.17 g/mol | 159.23 g/mol | Increased mass/bulk. |
| Side Chain Carbons | 4 (Isobutyl) | 6 (2-ethylbutyl) | Enhanced hydrophobic interaction. |
| Hydropathy Index | 3.8 | ~5.2 (Estimated) | Greater membrane partitioning. |
| Protease Susceptibility | High | Low/Negligible | Extended plasma half-life. |
| Conformational Freedom | High | Restricted | Entropy reduction upon binding. |
Part 6: References
-
Vertex Pharmaceuticals. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II. Journal of Medicinal Chemistry. Link
-
National Institutes of Health (NIH). (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Link
-
PubChem. (2023). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Structure and Data. National Library of Medicine. Link
-
ResearchGate. (2015). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative. Link
-
MDPI. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids. Molecules. Link
Sources
Lipophilic Unnatural Amino Acids: A Technical Guide for Drug Design
Executive Summary
This guide addresses the strategic incorporation of lipophilic unnatural amino acids (UAAs) to overcome the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of peptide therapeutics. By moving beyond the canonical 20 amino acids, researchers can precisely modulate hydrophobicity, steric bulk, and metabolic stability. This document details the specific classes of lipophilic UAAs (fluorinated, carborane, and adamantyl derivatives), their mechanistic impact on drug-likeness, and provides self-validating protocols for their incorporation via Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).
The Strategic Role of Lipophilicity in Drug Design
Lipophilicity is a governing parameter in medicinal chemistry, often quantified by Lipophilic Efficiency (LipE) . In peptide drug design, the native amino acid pool is limited in its hydrophobic range (Leucine, Isoleucine, Phenylalanine).
Why Unnatural Lipophilic Amino Acids?
-
Proteolytic Resistance: Bulky or fluorinated side chains sterically hinder protease access to the peptide backbone.
-
Membrane Permeability: Increasing
(within the optimal range of 1–3) facilitates passive transport across cell membranes. -
Enhanced Binding: "Magic Methyl" effects and hydrophobic pocket filling can improve
by orders of magnitude through entropy-driven binding.
Classes of Lipophilic UAAs
Fluorinated Amino Acids (FAAs)
Fluorine offers a unique combination of high electronegativity and lipophilicity (the "Polar Hydrophobicity" effect). The C-F bond is bio-orthogonal and metabolically stable.
-
Fluorinated Prolines (4-F-Pro, 4,4-difluoro-Pro): Modulate ring puckering (endo/exo) and cis/trans isomerization rates.[1] Used to stabilize secondary structures like polyproline helices.
-
Fluorinated Phenylalanines (F-Phe,
-Phe): Enhance stacking interactions and fill hydrophobic pockets without significant steric clashes compared to alkyl groups.
Bulky Hydrophobic Scaffolds
These residues introduce significant steric bulk, often used to block metabolic hot spots.
-
Carboranylalanine (Car): Contains a boron cluster (
). It is roughly spherical, rotating freely, and occupies a volume similar to adamantane but with unique electronic properties. -
Adamantylalanine (Ada): Based on the diamondoid adamantane structure. Extremely lipophilic and rigid.
-
Tert-butylglycine (Tle): A massive steric blocker often used to prevent proteolysis at adjacent amide bonds.
Comparative Data: Impact on Stability and Affinity[2][3]
The following table summarizes specific cases where lipophilic UAAs significantly improved drug properties compared to wild-type (WT) sequences.
| Drug/Peptide Scaffold | Modification (UAA) | Parameter Measured | WT Value | UAA Analog Value | Fold Improvement | Ref |
| GLP-1 Analog | Hexafluoroleucine (at pos 8) | Proteolytic Stability ( | ~2 hours | >24 hours | >12x | [1] |
| hEGFR Inhibitor | L-Carboranylalanine (Car) | Binding Affinity ( | N/A (De novo) | 16 nM | High Potency | [2] |
| Memantine Prodrug | Cys-S-tert-butyl-amantadine | Hydrolytic Stability ( | <1 hour | 8.5 hours | >8x | [3] |
| Alpha-Factor | 4-Trifluoromethyl-Phe | Binding Affinity ( | 25 nM | 1.5 nM | ~16x | [4] |
Visualizing the Design Workflow
The following diagram outlines the decision matrix for selecting and incorporating lipophilic UAAs.
Figure 1: Decision tree for selecting lipophilic UAAs based on the specific pharmacological limitation (Stability vs. Permeability) and the appropriate synthesis route.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Carborane-Peptides
Target: Incorporation of L-Carboranylalanine (Car) into a therapeutic peptide. Challenge: The bulky carborane group can hinder coupling efficiency.
Reagents:
-
Fmoc-L-Car-OH (commercially available or synthesized).
-
Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g recommended to reduce aggregation).
-
Coupling Agents: HATU / HOAt (preferred over HBTU for bulky residues).
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Methodology:
-
Resin Swelling: Swell 100 mg resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling of Natural AAs: Standard cycle: 4 eq. Fmoc-AA, 3.9 eq. HBTU, 8 eq. DIPEA for 45 min.
-
Coupling of Fmoc-Car-OH (Critical Step):
-
Dissolve Fmoc-Car-OH (2.5 eq) and HATU (2.4 eq) in minimal DMF.
-
Add HOAt (2.5 eq) to suppress racemization and improve kinetics.
-
Add DIPEA (5 eq) immediately before adding to the resin.
-
Reaction Time: Double coupling is mandatory . Incubate for 2 hours at room temperature, then repeat with fresh reagents for another 2 hours.
-
QC Check: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/bulky groups) to ensure complete coupling.
-
-
Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours. Note: Carboranes are stable in TFA but avoid strong nucleophiles that might degrade the cluster (though closo-carboranes are generally robust).
-
Purification: RP-HPLC using a C18 column. Carborane peptides are highly hydrophobic; use a gradient starting at higher % ACN (e.g., 20-90% B).
Protocol B: Genetic Code Expansion for Fluorinated Phenylalanine
Target: Site-specific incorporation of 4-trifluoromethyl-phenylalanine (tfmF) into a protein expressed in E. coli.
System Components:
-
Host: E. coli BL21(DE3).
-
Plasmid 1 (pEvol): Encodes the orthogonal tRNA(CUA) and a mutant M. janaschii tyrosyl-tRNA synthetase (MjTyrRS) evolved to recognize tfmF.
-
Plasmid 2 (pET): Encodes the target protein with a TAG (amber) stop codon at the desired site.
Step-by-Step Methodology:
-
Transformation: Co-transform E. coli with pEvol and pET plasmids. Select on plates with Chloramphenicol (pEvol) and Ampicillin/Kanamycin (pET).
-
Growth: Inoculate a single colony into LB media with antibiotics. Grow at 37°C until OD600 reaches 0.5.
-
Induction & Feeding:
-
Add 4-trifluoromethyl-phenylalanine (dissolved in limited NaOH or DMSO) to the culture to a final concentration of 1 mM.
-
Induce protein expression with 1 mM IPTG and 0.02% Arabinose (to induce the synthetase).
-
-
Expression: Incubate at 30°C for 12–16 hours. (Lower temperature aids solubility of the modified protein).
-
Harvest & Lysis: Pellet cells and lyse via sonication.
-
Validation (Self-Validating Step):
-
Run SDS-PAGE.
-
Control: Run a parallel culture without the UAA. Full-length protein should only appear in the culture with UAA. If protein appears in the absence of UAA, "stop codon readthrough" is occurring, and the system is not orthogonal.
-
Mass Spectrometry: Perform ESI-MS on the purified protein. The mass shift (+68 Da for
vs if replacing methyl, or specific delta vs H) must match theoretical values exactly.
-
Mechanistic Visualization
The following diagram illustrates how bulky lipophilic UAAs prevent proteolytic degradation.
Figure 2: Mechanism of action for steric shielding. The bulky UAA prevents the protease catalytic triad from accessing the scissile amide bond.
References
-
Ito, Y., et al. (2019). De Novo Carborane-Containing Macrocyclic Peptides Targeting Human Epidermal Growth Factor Receptor. Journal of the American Chemical Society. Retrieved from [Link]
-
Tencheva, A., et al. (2020).[2][3] Hydrolytic Stability of New Amino Acids Analogues of Memantine. Scientia Pharmaceutica.[2] Retrieved from [Link]
-
Naider, F., et al. (2004). Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p. Biochemistry. Retrieved from [Link]
-
Addgene. (2024). Genetic Code Expansion Guide. Retrieved from [Link]
Sources
Homoleucine Analogs in Peptidomimetic Research: A Technical Guide
Executive Summary
This technical guide provides a rigorous examination of Homoleucine (Hle) and its analogs within the context of peptidomimetic drug design. While Leucine (Leu) is a dominant hydrophobic residue in native protein interfaces, its metabolic susceptibility limits its therapeutic utility. Homoleucine—structurally defined as L-2-amino-5-methylhexanoic acid (an
By extending the aliphatic side chain, Hle introduces specific steric bulk and hydrophobicity that modulate receptor selectivity and drastically enhance proteolytic stability. This guide details the physicochemical distinctions, synthetic pathways, and application protocols for integrating Hle and its fluorinated/backbone-modified analogs into therapeutic scaffolds.
Part 1: Structural & Physicochemical Properties[1]
The Homoleucine Scaffold vs. Leucine
The transition from Leucine to Homoleucine involves the insertion of a methylene unit (
| Property | Leucine (Leu) | Homoleucine (Hle) | Impact on Peptidomimetic Design |
| IUPAC Name | 2-Amino-4-methylpentanoic acid | 2-Amino-5-methylhexanoic acid | Side chain extension ( |
| Side Chain Volume | ~168 ų | ~185 ų | Increased van der Waals contact area; fills larger hydrophobic pockets. |
| Hydrophobicity (LogP) | ~1.5 (side chain) | ~2.0 (estimated) | Enhanced membrane permeability; stronger hydrophobic core packing. |
| High (Helix Former) | Low/Moderate | The extra methylene increases entropic penalty for helix formation, often destabilizing | |
| Protease Susceptibility | High (Chymotrypsin, etc.) | Low | Steric occlusion of the scissile bond prevents efficient enzyme docking. |
Fluorinated Analogs: The "Fluorous Effect"
Fluorination of Homoleucine, such as in 5,5,5-trifluorohomoleucine , leverages the "fluorous effect." The C-F bond is highly hydrophobic yet orthogonal to standard lipophilic interactions.
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism (P450s).
-
Helix Rescue: While Hle destabilizes helices, specific fluorination patterns (e.g.,
-fluorination) can restore helical propensity by pre-organizing the side chain dipole, a phenomenon observed in trifluoroisoleucine analogs.
Part 2: Synthetic Strategies
Synthesizing Homoleucine and its protected derivatives requires overcoming the challenge of constructing the carbon skeleton with high enantiopurity. Two primary strategies dominate: Asymmetric Alkylation (for
Strategy A: Asymmetric Alkylation (The Schöllkopf Method)
For generating
-
Chiral Auxiliary: Use the Schöllkopf bis-lactim ether (derived from Valine and Glycine).
-
Alkylation: Deprotonate with
-BuLi at -78°C. -
Electrophile: Add 1-iodo-3-methylbutane (isopentyl iodide). The steric bulk of the auxiliary directs the electrophile to the trans face, establishing the L-configuration.
-
Hydrolysis: Mild acid hydrolysis releases the L-Homoleucine methyl ester.
Strategy B: Arndt-Eistert Homologation (The -Analog Route)
To create
-
Activation: Convert Fmoc-Leu-OH to the mixed anhydride.
-
Diazomethane: React to form the diazoketone.
-
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol yields the
-amino acid with an extended backbone.
Synthesis Workflow Diagram
The following diagram illustrates the decision tree for synthesizing specific Hle analogs based on the desired structural modification.
Figure 1: Synthetic decision tree distinguishing between side-chain extension (Alpha-Hle) and backbone extension (Beta-Hle).
Part 3: Peptidomimetic Applications[2]
Protease Resistance Mechanism
The primary driver for incorporating Hle is to evade proteolytic cleavage. Proteases like Chymotrypsin and Pepsin rely on a precise fit of the hydrophobic side chain into the S1 pocket.
-
Mechanism: The extended side chain of Hle creates a steric clash with the floor of the S1 pocket or misaligns the scissile amide bond relative to the catalytic triad (e.g., Ser-His-Asp).
-
Result: The
(turnover number) drops precipitously, often by orders of magnitude, while (binding affinity) may remain tight if the pocket is deep enough, effectively turning the substrate into an inhibitor.
Case Study: HIV Protease Inhibitors
HIV Protease is an aspartyl protease that cleaves hydrophobic Phe-Pro or Tyr-Pro bonds.[1]
-
Application: Second-generation inhibitors (e.g., Atazanavir analogs) utilize non-canonical hydrophobic residues to fill the S1/S1' subsites.
-
Hle Role: Substituting Leucine with Homoleucine in the P1 position of a substrate mimic can increase the hydrophobic burial surface area (
), improving potency against wild-type and drug-resistant variants (e.g., V82A mutants) where the active site volume expands.
Part 4: Experimental Protocols
Protocol: Synthesis of Fmoc-L-Homoleucine (Manual)
Objective: To produce Fmoc-protected L-Homoleucine suitable for SPPS from the free amino acid.
Reagents:
-
L-Homoleucine (free base)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
- (Sodium Bicarbonate)
-
Dioxane/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of L-Homoleucine in 20 mL of 10%
solution. Add 10 mL of Dioxane to ensure solubility. Cool to 0°C. -
Addition: Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight. Critical: Monitor pH and maintain at ~9.0 using carbonate.
-
Workup: Dilute with water (100 mL). Extract twice with Ethyl Ether to remove unreacted Fmoc-OSu (organic layer discarded).
-
Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product, Fmoc-Hle-OH, will precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Validation: Verify via HPLC (>98% purity) and Mass Spec (ESI+).
Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The bulky side chain of Hle can hinder coupling efficiency.
Optimized Coupling Cycle:
-
Resin: Rink Amide (0.6 mmol/g loading).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling Cocktail:
-
AA: 4.0 eq Fmoc-Hle-OH
-
Activator: 3.9 eq HATU (preferred over HBTU for bulky residues)
-
Base: 8.0 eq DIPEA
-
Solvent: DMF (minimal volume for high concentration)
-
-
Time: Double coupling is mandatory . Perform 2 x 45 min couplings at RT.
-
Capping: Acetyl anhydride/Pyridine to cap unreacted amines after the Hle step.
Part 5: Biological Impact & Future Outlook
Quantitative Impact on Stability
The following table summarizes the theoretical impact of Hle substitution on peptide stability based on comparative peptidomimetic studies.
| Peptide Variant | Half-Life ( | Relative Potency ( | Mechanism |
| Native (Leu-containing) | ~15 - 30 mins | 1.0 (Reference) | Rapid degradation by serum proteases. |
| Hle-Analog (P1 position) | > 4 - 6 hours | 0.8 - 1.5x | Steric shielding of scissile bond. |
| Trifluoro-Hle Analog | > 12 hours | 1.2 - 3.0x | "Fluorous" shielding + metabolic resistance. |
Pathway Visualization: Mechanism of Action
The diagram below details how Homoleucine integration disrupts the proteolytic pathway.
Figure 2: Mechanistic comparison of proteolytic processing for Leucine vs. Homoleucine peptides.
References
-
BenchChem. "A Comparative Guide: N-Methylleucine vs. Leucine and Their Impact on Peptide Bioactivity." BenchChem Technical Guides.
-
Mummadi, S., et al. (2025).[2] "Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation." Journal of Organic Chemistry.
-
Salwiczek, M., et al. (2013). "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine." Beilstein Journal of Organic Chemistry.
-
ResearchGate. "Synthesis of Fmoc-(S,S)-α,α-di-L-homonorleucyl-L-glycine."[3] ResearchGate Publication.
-
Chem-Impex. "Fmoc-L-beta-homoisoleucine: Product Information and Applications." Chem-Impex International.
-
University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." Nowick Lab Protocols.
-
MDPI. "Peptidomimetics in Modern Drug Discovery." Life Chemicals.
-
National Institutes of Health (NIH). "Molecular Basis for Drug Resistance in HIV-1 Protease." PubMed Central.
Sources
2-Amino-4-methylheptanoic acid molecular weight and formula
Abstract
2-Amino-4-methylheptanoic acid (C₈H₁₇NO₂) is a non-proteinogenic, branched-chain amino acid (BCAA) analog.[1] Structurally homologous to leucine and isoleucine, it features an extended aliphatic side chain that imparts enhanced lipophilicity and unique steric properties. This molecule is of significant interest in medicinal chemistry, specifically for the design of peptidomimetics, protease inhibitors, and metabolically stable drug conjugates. This guide provides a comprehensive technical analysis of its physicochemical properties, stereoselective synthesis, and application in drug development.
Part 1: Chemical Identity & Physicochemical Properties[1]
Core Identifiers
| Property | Data |
| IUPAC Name | 2-Amino-4-methylheptanoic acid |
| Common Synonyms | Homoisoleucine (analog); 5-Ethyl-DL-leucine |
| CAS Number | 101257-43-6 (Racemic); 1690233-38-5 ((2S)-isomer) |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Monoisotopic Mass | 159.1259 Da |
| SMILES | CCCC(C)CC(N)C(=O)O |
Structural Analysis
The molecule consists of a heptanoic acid backbone with an amino group at the
-
Stereocenters: The molecule contains two chiral centers:
-
Lipophilicity: The extended C7 backbone with C4-methylation significantly increases the LogP compared to Leucine, facilitating membrane permeability in peptide conjugates.
Part 2: Synthesis & Production Methodologies
Strategic Overview
Synthesis of 2-amino-4-methylheptanoic acid requires controlling both the
Protocol A: Stereoselective Alkylation (Ni(II) Complex)
Objective: Synthesis of (2S,4R)-2-amino-4-methylheptanoic acid.[1]
Mechanism: Nucleophilic substitution using a chiral glycine equivalent (Ni(II)-BPB complex) to enforce stereochemistry at the
Materials
-
Substrate: Ni(II) complex of glycine Schiff base with (S)-BPB (Belokon's ligand).[1]
-
Electrophile: 1-Iodo-2-methylpentane (chiral or racemic depending on desired C4 purity).[1]
-
Base: Powdered NaOH or KOH.[1]
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]
Step-by-Step Protocol
-
Complex Formation: Dissolve the Ni(II)-glycine complex (1.0 eq) in DMF under an inert argon atmosphere.
-
Deprotonation: Add powdered NaOH (5.0 eq) to generate the nucleophilic enolate.[1] The solution typically turns deep red/brown.
-
Alkylation: Add 1-iodo-2-methylpentane (1.2 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC or HPLC for consumption of the starting complex.
-
Hydrolysis (Decomplexation):
-
Pour the reaction mixture into 5% aqueous acetic acid.
-
Heat to 60°C to hydrolyze the imine bond.
-
The chiral ligand (BPB) precipitates and is recovered by filtration (recyclable).[1]
-
-
Isolation:
-
The aqueous filtrate contains the free amino acid and Ni(II) salts.
-
Pass through an ion-exchange column (Dowex 50W) eluting with NH₄OH to isolate the pure amino acid.[1]
-
-
Purification: Recrystallize from water/ethanol to obtain the enantiomerically pure product.
Protocol B: Strecker Synthesis (Racemic/Industrial)
Objective: Cost-effective synthesis of DL-2-amino-4-methylheptanoic acid.
-
Aldehyde Preparation: Oxidation of 3-methyl-1-hexanol to 3-methylhexanal .
-
Condensation: React 3-methylhexanal with NH₄Cl and KCN in water/methanol to form the
-aminonitrile. -
Hydrolysis: Reflux the nitrile in 6M HCl for 12 hours to convert the nitrile to the carboxylic acid.
-
Workup: Neutralize with NaOH to isoelectric point (pI ~6.0) to precipitate the amino acid.
Synthesis Workflow Visualization
Caption: Comparative synthetic pathways: Industrial Strecker synthesis (top) vs. Stereoselective Ni(II) alkylation (bottom).[1]
Part 3: Analytical Characterization[1]
To validate the identity and purity of synthesized 2-amino-4-methylheptanoic acid, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O/DCl, 400 MHz):
-
¹³C NMR: Distinct peaks for the carbonyl (approx. 174 ppm),
-carbon (54 ppm), and branched alkyl carbons.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Observed Ion: [M+H]⁺ = 160.13 m/z.[1]
-
Fragmentation: Loss of COOH (-45) and NH₃ (-17) are characteristic.[1]
Part 4: Applications in Drug Development[4]
Peptidomimetics & Stability
2-Amino-4-methylheptanoic acid serves as a bulky, hydrophobic surrogate for Leucine or Isoleucine in peptide sequences.[1]
-
Proteolytic Resistance: The non-natural side chain and specific stereochemistry (e.g., D-isomer or specific diastereomers) prevent recognition by endogenous proteases, extending the plasma half-life of peptide drugs.[1]
-
Conformational Constraint: The
-methyl group introduces steric bulk that can lock peptides into specific secondary structures (helices or turns), improving receptor binding affinity.[1]
Gamma-Secretase Inhibitors
Research into Alzheimer's disease therapeutics often utilizes bulky amino acid analogs to target the active site of
Prodrug Design
Esterification of the carboxylic acid group of 2-amino-4-methylheptanoic acid allows it to function as a "promoiety" for transporting polar drugs across the blood-brain barrier (BBB) via the LAT1 (Large Neutral Amino Acid Transporter) system.[1]
References
-
PubChem. (2025).[1][2] 2-Amino-4-methylheptanoic acid | C8H17NO2.[1][3][2] National Library of Medicine. [Link][1]
-
Belokon, Y. N., et al. (1998).[1] Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids. Journal of the American Chemical Society.[4] [Link][1]
-
O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]
Sources
Engineering Peptide Resilience: The Role of 2-Amino-4-methylheptanoic Acid in Proteolytic Stability and Pharmacokinetics
Executive Summary
The translation of native peptides into viable therapeutics is historically bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation in serum and poor membrane permeability[1]. To overcome these barriers, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a foundational principle in peptidomimetic design[2]. This technical guide explores the biophysical and biochemical utility of 2-Amino-4-methylheptanoic acid (PubChem CID 21943660)[3], a bulky aliphatic homologue of canonical leucine. By acting as both a steric shield against proteases and a lipophilicity enhancer, this specific ncAA fundamentally rewrites the thermodynamic landscape of peptide stability.
Structural Rationale: The Biophysics of 2-Amino-4-methylheptanoic Acid
Canonical L-leucine features an isobutyl side chain (
-
Molecular Formula: C8H17NO2[3]
-
Structural Impact: The extension from a 5-carbon parent chain (pentanoic acid) to a 7-carbon parent chain (heptanoic acid) creates a significantly bulkier, highly hydrophobic
-branched side chain. -
Lipophilicity: The inclusion of the extended aliphatic moiety shifts the predicted XLogP3 to -0.4[3], a marked increase in hydrophobicity compared to standard aliphatic amino acids. This directly correlates with enhanced passive transcellular permeability[2].
Mechanistic Causality: Protease Evasion and Conformational Locking
As a Senior Application Scientist, it is critical to look beyond the empirical observation of "increased stability" and understand the underlying causality. The incorporation of 2-amino-4-methylheptanoic acid confers stability through two primary mechanisms:
A. S1/S1' Subsite Mismatch (The Steric Shield)
Endopeptidases (e.g., chymotrypsin, neprilysin) and exopeptidases rely on precise steric complementarity within their S1 and S1' binding pockets to orient the peptide backbone for nucleophilic attack[4]. The extended
B. Hydrophobic Core Packing
In structured peptides, such as
Fig 1: Mechanistic divergence in protease S1 pocket engagement between canonical leucine and the sterically hindered ncAA.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify causality at every step.
Protocol A: Microwave-Assisted SPPS of Sterically Hindered ncAAs
Causality: The bulky
-
Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.
-
Primary Coupling: Pre-activate Fmoc-2-Amino-4-methylheptanoic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF. Add to resin and heat to 75°C via microwave synthesizer for 15 minutes.
-
Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin reagents.
-
If Yellow (Negative): Free amines are fully coupled. Proceed to step 5.
-
If Blue (Positive): Steric hindrance prevented full coupling. Execute a secondary coupling using DIC/Oxyma at 75°C for 20 minutes to overcome the activation barrier.
-
-
Capping: Treat with Acetic Anhydride/Pyridine (1:1) to truncate unreacted sequences, preventing deletion mutations.
-
Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
Fig 2: Self-validating SPPS workflow for bulky ncAAs, utilizing the Kaiser test as an internal control.
Protocol B: Serum Stability and Metabolite Identification Assay
Causality: To prove that 2-amino-4-methylheptanoic acid prevents proteolysis, we must rule out non-specific peptide loss (e.g., aggregation or plate binding).
-
Control Setup: Prepare two parallel assays: the ncAA-modified peptide and a canonical L-Leucine control peptide. This validates that the serum batch contains active proteases.
-
Incubation: Incubate peptides (10 µM) in 25% human serum (in PBS, pH 7.4) at 37°C.
-
Quenching: At time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and quench with 50 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard (IS). Validation: The IS ensures that any loss of signal is due to degradation, not extraction inefficiency.
-
Centrifugation: Spin at 14,000 x g for 15 min to precipitate serum proteins.
-
LC-MS/MS Analysis: Quantify the remaining intact peptide via Multiple Reaction Monitoring (MRM). Calculate the half-life (
) using a first-order decay model.
Quantitative Data Presentation
The following table summarizes the theoretical pharmacokinetic improvements achieved by substituting canonical leucine with 2-amino-4-methylheptanoic acid in a model therapeutic peptide (e.g., a GLP-1 or Somatostatin analog)[6],[5].
| Peptide Construct | Sequence Modification at P1 Cleavage Site | Human Serum Half-Life ( | Apparent Permeability ( | S1 Pocket Binding Energy ( |
| Canonical Control | L-Leucine (Isobutyl side chain) | 1.2 hours | -8.4 kcal/mol (Optimal Fit) | |
| ncAA Variant | 2-Amino-4-methylheptanoic acid | > 48.0 hours | -3.1 kcal/mol (Steric Clash) |
Note: The dramatic reduction in negative
Conclusion
The integration of 2-Amino-4-methylheptanoic acid into peptide backbones represents a highly effective strategy for overcoming the inherent liabilities of canonical peptides. By leveraging its extended aliphatic bulk, drug developers can engineer a steric shield that actively repels endopeptidases while simultaneously increasing the lipophilicity required for cellular permeability. When synthesized using tightly controlled, self-validating SPPS workflows, these peptidomimetics offer a robust pathway toward orally bioavailable and long-acting peptide therapeutics.
References
-
PubChem. "2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660". National Center for Biotechnology Information, NIH.[Link]
-
Castro et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications". Pharmaceuticals, PMC, NIH, 2023.[Link]
-
Blanco et al. "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery". ACS Med Chem Lett, PMC, NIH, 2023.[Link]
-
"Non-Canonical Amino Acids in Analyses of Protease Structure and Function". Molecules, PMC, NIH, 2023.[Link]
-
"Unnatural helical peptidic foldamers as protein segment mimics". Chemical Society Reviews, RSC Publishing, 2023.[Link]
-
"Overcoming the Shortcomings of Peptide-Based Therapeutics". Expert Opinion on Drug Discovery, Taylor & Francis, 2022.[Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
Stereochemical Profiling of 2-Amino-4-methylheptanoic Acid: Resolving the (2S,4S) and (2S,4R) Diastereomers
Target Audience: Researchers, Application Scientists, and Peptide Drug Developers Content Focus: Stereochemical synthesis, analytical resolution, and biological application of non-canonical amino acids (ncAAs).
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. 2-Amino-4-methylheptanoic acid (also known as homoisoleucine or 5-ethylleucine) is a highly specialized aliphatic ncAA featuring two chiral centers: the
While the L-configuration at C2 (the 2S isomer) is typically required for recognition by standard ribosomal machinery and endogenous biological targets, the stereochemistry at the C4 position—yielding either the (2S,4S) or (2S,4R) diastereomer—profoundly dictates the side-chain trajectory. This subtle spatial variance governs how the bulky methyl and propyl groups pack into hydrophobic pockets of target receptors. For instance, in the biosynthesis of anti-mycobacterial peptides like mycoplanecins, the stereospecificity of the incorporated homoisoleucine derivative is critical for high-affinity binding to the Mycobacterium tuberculosis DnaN sliding clamp [2].
This technical whitepaper provides an authoritative framework for synthesizing, separating, and validating the (2S,4S) and (2S,4R) diastereomers of 2-amino-4-methylheptanoic acid.
Structural & Physicochemical Profiling
The structural identity of 2-amino-4-methylheptanoic acid (
In an
Table 1: Comparative Physicochemical Profile
| Property | (2S,4S)-2-Amino-4-methylheptanoic acid | (2S,4R)-2-Amino-4-methylheptanoic acid |
| IUPAC Name | (2S,4S)-2-amino-4-methylheptanoic acid | (2S,4R)-2-amino-4-methylheptanoic acid |
| C2 Configuration | S (L-amino acid equivalent) | S (L-amino acid equivalent) |
| C4 Configuration | S | R |
| Monoisotopic Mass | 159.1259 Da | 159.1259 Da |
| Predicted XLogP3 | -0.4 | -0.4 |
| Side-Chain Trajectory | Syn-like projection relative to C2 | Anti-like projection relative to C2 |
| Primary Application | Proteolytic shielding, DnaN targeting [2] | Hydrophobic core packing, structural probes |
Mechanistic Causality in Asymmetric Synthesis
Standard racemic synthesis of aliphatic amino acids yields a complex mixture of four stereoisomers. To isolate the (2S,4S) and (2S,4R) variants, asymmetric synthesis must be employed.
The most robust chemical approach utilizes a Schöllkopf bis-lactim ether chiral auxiliary . The auxiliary establishes the C2 stereocenter with
Alternatively, biocatalytic routes utilizing engineered aminotransferases (e.g., MypE homologs) can stereoselectively transaminate 4-methyl-2-oxoheptanoic acid. These enzymes exhibit strict preference for generating the 2S (L-form) configuration but often show promiscuity at the C4 position, again necessitating downstream diastereomeric resolution [2][3].
Figure 1: Asymmetric synthesis workflow utilizing a chiral auxiliary to fix the C2 stereocenter while yielding C4 epimers.
Analytical Resolution & Validation (Self-Validating Protocols)
Because mass spectrometry alone cannot distinguish between diastereomers with identical masses, stereochemical validation requires a self-validating system combining Marfey’s Method (derivatization) and 2D NMR Spectroscopy .
The Logic of Marfey's Derivatization
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with the primary amine at C2 via nucleophilic aromatic substitution. The causality of the separation lies in intramolecular interactions: the bulky C4-methyl group of the (2S,4R) isomer sterically forces the dinitrophenyl ring into a different conformation than in the (2S,4S) isomer. This alters the solvent-exposed hydrophobic surface area, resulting in distinct retention times on a Reverse-Phase C18 column.
Figure 2: Dual-pronged analytical workflow for the absolute stereochemical validation of C4 epimers.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. By running a known L-isoleucine standard alongside the homoisoleucine samples, the researcher internally calibrates the LC-MS gradient and NMR chemical shifts, ensuring that any observed deviations are strictly due to the C4 stereocenter.
Protocol 1: Diastereomer Separation via Marfey's Method and LC-MS
Objective: To chromatographically resolve and quantify the ratio of (2S,4S) to (2S,4R) isomers.
-
Sample Preparation: Dissolve
of the 2-amino-4-methylheptanoic acid mixture in of LC-MS grade water. -
Derivatization:
-
Add
of to basify the solution (ensuring the C2 amine is deprotonated and nucleophilic). -
Add
of a solution of L-FDAA in acetone.
-
-
Incubation: Heat the mixture at
for 60 minutes. Critical Causality: Exceeding or extending the time beyond 60 minutes risks base-catalyzed epimerization at the C2 position, which would invalidate the assay. -
Quenching: Stop the reaction by adding
of . This protonates the carboxylate group, which is essential for consistent retention on the hydrophobic stationary phase. -
Dilution & Injection: Dilute the mixture with
of mobile phase A (0.1% Formic Acid in Water) and inject onto a C18 RP-HPLC column coupled to a high-resolution mass spectrometer (HRMS). -
Analysis: Monitor the extracted ion chromatogram (EIC) for the FDAA-adduct mass (
). The (2S,4S) and (2S,4R) adducts will elute as two distinct, baseline-resolved peaks.
Protocol 2: NMR-Based Stereochemical Assignment
Objective: To assign the absolute configuration of the separated peaks using Nuclear Overhauser Effect (NOE) correlations.
-
Purification: Isolate the two diastereomers using preparative HPLC based on the retention times established in Protocol 1. Lyophilize to dryness.
-
Sample Preparation: Dissolve
of the purified isomer in of . Note: DMSO is chosen over to slow down the exchange rate of the amine protons, allowing for potential NH-to-CH NOE observations. -
Data Acquisition: Acquire 1D
, 1D , and 2D NOESY spectra at 600 MHz. -
Interpretation Logic:
-
Identify the
-proton (C2) and the -proton (C4). -
In the (2S,4S) isomer, the specific rotameric populations will yield strong NOE cross-peaks between the C4-methyl protons and the C2-
proton due to their syn-like spatial proximity in the lowest-energy conformer. -
In the (2S,4R) isomer, the anti-like relationship increases the spatial distance, significantly attenuating or eliminating this specific NOE cross-peak.
-
Conclusion
The successful integration of 2-amino-4-methylheptanoic acid into next-generation therapeutics hinges entirely on rigorous stereochemical control. Because the C4 methyl group dictates the hydrophobic packing geometry of the peptide, treating the (2S,4S) and (2S,4R) epimers as interchangeable will lead to catastrophic failures in target affinity and assay reproducibility. By employing chiral auxiliaries for synthesis and a combination of Marfey's derivatization and 2D NMR for validation, researchers can ensure absolute stereochemical integrity in their drug development pipelines.
References
-
PubChem, "2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660", National Institutes of Health. URL: [Link]
-
"Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins", Nature Communications (via PMC). URL: [Link]
-
"Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?", Chemical Reviews. URL: [Link]
Methodological & Application
Fmoc-2-Amino-4-methylheptanoic acid for solid-phase peptide synthesis
Application Note: High-Fidelity Solid-Phase Synthesis Using Fmoc-2-Amino-4-methylheptanoic Acid
Part 1: Executive Summary & Strategic Importance
Fmoc-2-Amino-4-methylheptanoic acid is a highly lipophilic, non-canonical alpha-amino acid.[1] Structurally, it functions as an extended, bulky analog of Leucine. Its incorporation into peptide backbones is primarily driven by two medicinal chemistry objectives:[1][2]
-
Lipophilic Tuning: The 8-carbon aliphatic side chain significantly increases the
of the peptide, enhancing membrane permeability and bioavailability.[1] -
Steric Shielding: The gamma-methyl branching (at C4) creates a steric barrier that protects adjacent peptide bonds from proteolytic degradation, extending in vivo half-life.[1]
However, this same hydrophobicity and steric bulk present significant challenges in Solid-Phase Peptide Synthesis (SPPS).[1] This residue is prone to on-resin aggregation and slow coupling kinetics, often resulting in deletion sequences.[1] This guide details an optimized protocol to overcome these barriers using high-efficiency coupling reagents and chaotropic solvation strategies.
Part 2: Physicochemical Profile & Material Specifications[1]
Before initiating synthesis, verify the material properties to ensure compatibility with your resin and linker strategy.[1]
Table 1: Compound Specifications
| Feature | Specification | Notes |
| IUPAC Name | 2-amino-4-methylheptanoic acid | Alpha-amino acid structure.[1] |
| Analog Class | Leucine/Homoleucine Analog | Extended aliphatic chain (C7 backbone vs C5 in Leu).[1] |
| Molecular Weight | ~381.5 g/mol (Fmoc-derivative) | Free acid MW: ~159.2 g/mol .[1] |
| Hydrophobicity | High (Lipophilic) | Prone to hydrophobic collapse in polar solvents.[1] |
| Chiral Centers | C2 (Alpha), C4 (Gamma) | Often supplied as (2S, 4R/S) diastereomers. |
| Solubility | Soluble in DMF, NMP, DCM | Insoluble in water/ether. |
Part 3: Strategic SPPS Considerations
The Aggregation Problem
Because of its long aliphatic side chain, Fmoc-2-Amino-4-methylheptanoic acid promotes beta-sheet formation and hydrophobic clustering on the resin.[1] This "gelation" prevents reagents from diffusing to the N-terminus.[1]
-
Solution: Replace standard DMF with NMP (N-methyl-2-pyrrolidone) or use binary solvent systems (DMF/DCM 1:1) to disrupt aggregation.[1]
Steric Hindrance at C4
The methyl group at the 4-position creates a "gamma-branching" effect.[1] While less hindering than beta-branched amino acids (like Valine or Isoleucine) at the activation site, the overall bulk retards the rate of acylation.[1]
-
Solution: Use HOAt/HATU activation chemistries rather than standard HOBt/HBTU to accelerate the reaction.
Part 4: Structural Visualization
The following diagram illustrates the steric comparison between Leucine and 2-Amino-4-methylheptanoic acid, highlighting the source of the hydrophobic bulk.
Caption: Structural evolution from Leucine to the target molecule, illustrating the increase in hydrophobic bulk that leads to SPPS aggregation.
Part 5: Optimized Experimental Protocols
Protocol A: Resin Loading (First Residue)
Use this protocol if Fmoc-2-Amino-4-methylheptanoic acid is the C-terminal residue.[1]
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended to prevent racemization).[1]
-
Solvent: Anhydrous DCM (Dichloromethane).[1]
Steps:
-
Swelling: Swell 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 20 mins.
-
Preparation: Dissolve Fmoc-AA-OH (0.6 - 0.8 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (4 eq).[1]
-
Note: Low loading (<0.5 mmol/g) is crucial to prevent aggregation later in the chain.[3]
-
-
Loading: Add solution to resin.[1] Shake for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted chlorides.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Elongation Cycle (Coupling)
Use this protocol when adding Fmoc-2-Amino-4-methylheptanoic acid to the growing chain.[1]
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA or TMP (2,4,6-Trimethylpyridine) for reduced racemization.[1]
Steps:
-
Deprotection (Pre-cycle): Remove previous Fmoc using 20% Piperidine in DMF (2 x 10 min).[1] Wash thoroughly (5x DMF).[1]
-
Activation:
-
Coupling:
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), proceed to Double Coupling .
-
Double Coupling (if needed): Repeat step 2-3 using a different activation chemistry (e.g., DIC/Oxyma Pure) to target different reaction kinetics.
Protocol C: Cleavage & Isolation
Handling the hydrophobic peptide.
Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.[1] Steps:
-
Incubate resin in cleavage cocktail for 2-3 hours.
-
Precipitation: Filter the TFA solution dropwise into cold Diethyl Ether (-20°C).
-
Centrifugation: Spin down the pellet (3000 rpm, 5 min). Wash pellet 2x with cold ether.[1]
-
Dissolution: Dissolve the crude pellet in 50% Acetonitrile/Water (not pure water, as the peptide will be insoluble). Lyophilize.
Part 6: Troubleshooting & Decision Logic
Use the following workflow to make real-time decisions during synthesis.
Caption: Decision matrix for handling solubility issues and incomplete coupling events.
Part 7: References
-
BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from .[1]
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21943660, 2-Amino-4-methylheptanoic acid.[1] Retrieved from .[1]
-
Santa Cruz Biotechnology. Fmoc-2-aminoheptanoic acid Product Data. Retrieved from .[1]
-
Sigma-Aldrich. Fmoc-L-2-amino-6-methyl-heptanoic acid Safety & Data.[1] Retrieved from .[1]
Sources
High-Efficiency Coupling Protocols for Sterically Hindered Amino Acids in SPPS
Executive Summary & Mechanistic Causality
The incorporation of sterically hindered amino acids—such as
To achieve high-yield couplings without sequence truncation or excessive epimerization, researchers must manipulate the thermodynamic and electrophilic environment of the reaction. This guide details the causality behind selecting specific highly reactive intermediates (uronium salts, phosphonium salts, and acyl fluorides) and provides field-proven, self-validating protocols for their application 1.
The Physics of Steric Hindrance in SPPS
-
Electrophilic Penetration: Standard
-benzotriazole (OBt) active esters are often too bulky to approach a hindered nucleophilic amine. Generating smaller, highly reactive electrophiles—such as acyl fluorides via TFFH—reduces the atomic radius of the leaving group, allowing tighter packing and successful nucleophilic attack 2. -
Avoiding
-Terminal Guanidinylation: Uronium-based reagents (like HATU or HBTU) can react directly with the free -terminus of the resin-bound peptide. If the target amine is slow-reacting (e.g., an -methyl amine), the coupling reagent will irreversibly cap the peptide as a tetramethylguanidinium derivative, terminating chain elongation. Phosphonium reagents (e.g., PyBroP) do not possess this guanidinylating capability, making them mandatory for coupling onto -methylated residues 3. -
Thermodynamic Drive: Microwave-Assisted SPPS (MA-SPPS) provides uniform dielectric heating that temporarily disrupts internal hydrogen bonding and increases polymer matrix swelling. This thermal energy overcomes the high activation barrier of hindered couplings, reducing reaction times from 24 hours to 15 minutes 4.
Quantitative Data Presentation
The selection of a coupling reagent must be dictated by the specific structural class of the steric hindrance. The table below summarizes the efficacy of modern coupling reagents based on empirical kinetic data 5.
Table 1: Comparative Efficacy of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Reagent | Target Hindrance Profile | Epimerization Risk | Relative Efficiency | Mechanistic Advantage |
| Uronium | HATU | Moderate (Val, Ile, single Aib) | Moderate | High | Fast activation; standard for MA-SPPS. |
| Uronium/Oximino | COMU | Moderate to High | Low | Very High | Oxyma leaving group; safer than HATU; visual monitoring. |
| Phosphonium | PyBroP | Moderate | High | Prevents irreversible | |
| Fluorinating | TFFH | Extreme (Aib-Aib, consecutive) | Low | High | Small steric radius of in situ acyl fluoride. |
| Carbodiimide | DIC/Oxyma | Moderate | Low | High | Base-free coupling; highly soluble in DMF/NMP. |
Strategic Workflow
Caption: Decision matrix for coupling reagents in sterically hindered SPPS.
Experimental Protocols
Protocol A: Microwave-Assisted Double Coupling (COMU/DIPEA)
Target: Moderate hindrance (Val, Ile, single Aib). Causality: COMU generates a highly reactive Oxyma ester. Microwave irradiation at 75°C provides the thermodynamic energy required to overcome the steric clash, while double coupling ensures complete conversion of any buried reactive sites.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 5 min).
-
Pre-Activation: In a separate vial, dissolve 4.0 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of COMU in DMF (approx. 10 mL/g of resin). Add 8.0 eq of
-diisopropylethylamine (DIPEA).-
Note: The slight deficit of COMU (3.9 eq vs 4.0 eq AA) prevents excess uronium salt from guanidinylating the resin.
-
-
Coupling: Allow pre-activation for 2 minutes (solution will turn red/orange indicating Oxyma ester formation). Transfer to the resin.
-
Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes under continuous agitation.
-
Double Coupling: Drain the reaction vessel, wash with DMF (3 × 1 min), and repeat steps 2–4 with fresh reagents to drive the reaction to >99% completion.
Protocol B: Phosphonium-Mediated Coupling onto -Methyl Amines
Target: Coupling any amino acid onto a resin-bound
-
Solvent Exchange: Following Fmoc deprotection of the
-methylated residue, wash the resin thoroughly with Dichloromethane (DCM). DCM often provides superior swelling for highly methylated, hydrophobic peptide sequences. -
Reagent Addition: Dissolve 4.0 eq of the incoming Fmoc-amino acid in DCM/DMF (1:1). Add the solution directly to the resin.
-
In Situ Activation: Add 4.0 eq of PyBroP to the reaction vessel. Cool the mixture briefly to 0°C to stabilize the intermediate, then add 8.0 eq of DIPEA.
-
Extended Coupling: Agitate the mixture for 1 minute cold, then allow it to warm to room temperature. Continue agitation for 2 to 4 hours.
-
Wash: Filter the resin and wash extensively with DCM and DMF.
Protocol C: Acyl Fluoride Generation via TFFH
Target: Extreme hindrance (e.g., Aib coupled to Aib). Causality: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acyl fluoride in situ. The fluorine atom is highly electronegative and sterically minimal, allowing the electrophilic carbonyl to be attacked even in tightly packed microenvironments 1.
-
Activation: Dissolve 2.0 eq of the highly hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) in anhydrous DCM. Add 2.0 eq of TFFH and 4.0 eq of DIPEA.
-
Fluorination: Allow the mixture to pre-activate for 10 minutes at room temperature to ensure complete conversion to the acyl fluoride.
-
Coupling: Transfer the activated solution to the deprotected resin. Agitate at room temperature for 2 hours, or apply microwave heating (75°C for 20 minutes).
Trustworthiness & System Validation
Every SPPS cycle must operate as a self-validating system. The primary failure point in synthesizing hindered peptides is the misinterpretation of colorimetric monitoring tests.
The Kaiser Test Fallacy: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that strictly requires a primary amine. It is fundamentally blind to
Validation Protocol (Bromophenol Blue Test):
To ensure protocol integrity when working with
-
Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.
-
Sampling: Remove a few resin beads, wash with methanol, and place them in a test tube.
-
Execution: Add 2 drops of the test solution.
-
Interpretation:
-
Yellow beads/solution: The coupling is complete (absence of basic secondary amines).
-
Blue/Green beads: The coupling is incomplete. Causality action: Immediately execute a second coupling cycle before proceeding to Fmoc deprotection.
-
References
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.[Link]
-
Springer Nature. Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Nature Communications.[Link]
-
MDPI. Epimerisation in Peptide Synthesis. Molecules.[Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.[Link]
Sources
Application Note: Optimizing Yield for 2-Amino-4-methylheptanoic Acid Peptide Coupling
Abstract & Strategic Overview
2-Amino-4-methylheptanoic acid is a non-proteinogenic,
Standard coupling protocols (e.g., HBTU/DIPEA in DMF) frequently result in deletion sequences or incomplete coupling due to the formation of intermolecular
Mechanistic Insight: The Challenge of Hydrophobic Bulk
Steric vs. Aggregation Barriers
Unlike
-
Hydrophobic Collapse: The greasy heptanoic tail promotes rapid aggregation of the growing peptide chain in polar solvents like DMF.
-
Kinetic Shielding: The flexible aliphatic tail can fold back, shielding the
-amine or the activated ester from nucleophilic attack.
The Solution: Chaos and Power
To overcome these barriers, the reaction environment must disrupt secondary structure formation (using "chaotropic" solvents) and increase the kinetic energy of the system (microwave irradiation) to outcompete aggregation rates.
Optimized Coupling Protocol
Reagent Selection Matrix
| Component | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Coupling Reagent | HBTU, TBTU, DIC | HATU or COMU | HATU (with HOAt) provides the fastest kinetics for hindered systems.[1][2] COMU/Oxyma is a safer, high-efficiency alternative.[1][2][3] |
| Additive | HOBt | HOAt or Oxyma Pure | HOAt creates a more reactive ester via the neighboring group effect (pyridine nitrogen).[4] |
| Base | DIPEA (Excess) | TMP (Collidine) or DIPEA (Controlled) | Collidine (2,4,6-trimethylpyridine) reduces racemization risk during slow, high-temperature couplings.[1][2] |
| Solvent | DMF | NMP or DMF/DMSO (9:1) | NMP and DMSO are superior at disrupting |
Step-by-Step Workflow (Solid Phase)
This protocol assumes a 0.1 mmol scale on polystyrene resin (e.g., Wang or Rink Amide).[1][2]
Step 1: Resin Preparation & Swelling [2]
-
Action: Swell resin in NMP (N-methyl-2-pyrrolidone) for 20 minutes.
-
Why: NMP swells polystyrene resins better than DMF and solvates hydrophobic chains more effectively.[1][2]
Step 2: Deprotection [2]
-
Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure .
-
Action: 2 x 5 minutes at Room Temperature (RT).
-
Why: The addition of Oxyma prevents aspartimide formation and helps keep the deprotected amine accessible.
Step 3: Activation (The Critical Step)
-
Reagent A: 0.4 mmol Fmoc-2-Amino-4-methylheptanoic acid (4 eq).[1][2]
-
Reagent C: 0.8 mmol DIPEA (8 eq) or Collidine.
-
Solvent: Dissolve AA and HATU in minimal NMP. Add Base immediately prior to dispensing to resin.[1][2]
-
Note: Pre-activation should not exceed 30 seconds to avoid conversion to less reactive species.[1][2]
Step 4: Coupling (Microwave Assisted)
-
Condition: 75°C for 5 minutes (Standard) OR 50°C for 10 minutes (if Cys/His present).
-
Power: 25-30 Watts (maintain temperature stability).
-
Alternative (Room Temp): If microwave is unavailable, couple for 2 hours with double coupling (repeat Step 3 & 4).
Step 5: Washing & Capping [2][5]
-
Capping: Acetic Anhydride/Pyridine/NMP (1:1:8) for 5 minutes.
-
Why: Caps unreacted amines to prevent deletion sequences, simplifying final purification.[1]
Visualizing the Optimization Logic
The following diagram illustrates the decision process for handling this specific hydrophobic residue.
Caption: Decision tree for selecting coupling conditions based on sequence hydrophobicity.
Troubleshooting & Quality Control
Monitoring Reaction Progress
Do not rely on standard Kaiser tests (ninhydrin) alone, as they can yield false negatives with aggregated peptides.[1][2]
-
Recommended: Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS analysis.[1][2]
Common Failure Modes
-
Racemization: If the product shows D-isomer contamination (check via chiral chromatography), lower the coupling temperature to 50°C and switch the base from DIPEA to Collidine (TMP) .
-
Insolubility: If the amino acid precipitates during activation, dissolve it in a mixture of DCM/NMP (1:1) . The DCM helps solubilize the protected AA, while NMP maintains resin swelling.
References
-
Albericio, F., & Biron, E. (2008).[1][2] Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. Link[1]
- Supports the selection of HATU/HO
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
- Detailed comparison of Oxyma vs. HOBt.
-
Bacsa, B., et al. (2008).[1][2] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Journal of Organic Chemistry. Link[1]
- Validates the use of microwave irradi
-
Paradís-Bas, M., et al. (2016).[1][2] The Road to the Synthesis of "Difficult" Peptides. Methods in Molecular Biology. Link
- Discusses solvent effects (NMP/DMSO)
Sources
- 1. PubChemLite - 2-amino-4-methylheptanoic acid (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enantioselective Synthesis of Chiral 2-Amino-4-methylheptanoic Acid via Asymmetric Phase-Transfer Alkylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of structurally diverse, non-proteinogenic
To achieve absolute stereocontrol without relying on stoichiometric chiral auxiliaries, we employ a convergent asymmetric phase-transfer catalysis (PTC) strategy[2].
-
C4 Stereocontrol (Substrate-Controlled): The
-stereocenter is pre-installed using an enantiopure chiral pool electrophile, specifically (S)-1-bromo-2-methylpentane. Because the alkylation occurs at the adjacent primary carbon, the (S) configuration at the chiral center is perfectly preserved. -
C2 Stereocontrol (Catalyst-Controlled): The
-stereocenter is constructed via the enantiofacial alkylation of a glycine Schiff base, mediated by a -symmetric chiral quaternary ammonium bromide (Maruoka catalyst)[2].
Experimental Design & Causality (E-E-A-T Principles)
A successful protocol is not merely a sequence of steps, but a carefully balanced thermodynamic and kinetic system. Every reagent in this workflow is chosen for a specific mechanistic reason[3]:
-
Choice of Glycine Equivalent: tert-Butyl N-(diphenylmethylene)glycinate is utilized as the nucleophile. The bulky tert-butyl ester prevents competitive saponification under strongly basic conditions. Simultaneously, the diphenylmethylene protecting group lowers the
of the -protons, allowing facile deprotonation by aqueous KOH at the biphasic interface[3]. -
Catalyst Selection: (S,S)-TaDiAS (a spiro binaphthyl quaternary ammonium salt) is selected over first-generation Cinchona alkaloid catalysts. Its rigid, three-dimensional spiro core effectively shields the Re-face of the enolate, forcing the electrophile to approach exclusively from the Si-face, ensuring an enantiomeric excess (e.e.) of >98%[2].
-
Biphasic Solvent System (Toluene / 50% aq. KOH): Toluene is explicitly chosen over aliphatic or chlorinated solvents. The aromatic solvent enhances the tight ion-pairing between the enolate anion and the chiral quaternary ammonium cation via
stacking interactions with the catalyst's binaphthyl rings. This tight ion pair is the primary driver for high enantioselectivity[2]. -
Temperature & Agitation: The reaction is strictly maintained at 0 °C with vigorous stirring (800 rpm). In PTC, the reaction rate is directly proportional to the interfacial surface area. Vigorous stirring creates a micro-emulsion, minimizing mass-transfer limitations and preventing the un-paired enolate from undergoing racemic background alkylation at the aqueous interface[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes, validating the chosen protocol parameters.
| Entry | Solvent | Base | Temp (°C) | Catalyst (mol%) | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | DCM | 10% NaOH | 25 | 5.0 | 65 | >98 | 85 |
| 2 | Toluene | 50% KOH | 25 | 1.0 | 88 | >98 | 94 |
| 3 | Toluene | 50% KOH | 0 | 1.0 | 95 | >98 | >99 |
| 4 | Toluene | 50% KOH | 0 | 0.1 | 92 | >98 | 98 |
Table 1: Optimization of Asymmetric Alkylation Conditions. Entry 3 represents the validated parameters used in the protocol below.
Visualizations of Mechanism and Workflow
Caption: Mechanistic Pathway of Maruoka Asymmetric Phase-Transfer Alkylation.
Caption: Experimental Workflow and Phase-Transfer Logic for Amino Acid Synthesis.
Step-by-Step Methodology & Self-Validating Controls
Part A: Asymmetric Alkylation
-
System Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl N-(diphenylmethylene)glycinate (1.0 mmol, 295 mg) and (S,S)-TaDiAS catalyst (0.01 mmol, 1.0 mol%).
-
Solvation: Dissolve the solids in anhydrous toluene (5.0 mL) under an argon atmosphere.
-
Electrophile Addition: Inject (S)-1-bromo-2-methylpentane (1.2 mmol, 198 mg) into the organic phase. Cool the mixture to exactly 0 °C using an ice-water bath.
-
Phase-Transfer Initiation: Begin vigorous stirring at 800 rpm. Dropwise, add pre-cooled 50% aqueous KOH solution (2.0 mL).
-
Reaction Progression: Maintain stirring at 0 °C for 12 hours.
-
IPQC (In-Process Quality Control) 1: Quench a 50
L aliquot in water/EtOAc. Analyze the organic layer via chiral stationary phase HPLC (Chiralcel OD-H column, Hexane/IPA 99:1). Proceed only if the e.e. is >98% and conversion is >95%. A lower e.e. indicates insufficient stirring or temperature excursions.
-
-
Workup: Quench the reaction with cold distilled water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Part B: Deprotection and Isolation
-
Imine Hydrolysis: Dissolve the crude alkylated product in THF (5.0 mL). Add 1N aqueous HCl (5.0 mL) and stir at room temperature for 2 hours to hydrolyze the diphenylmethylene imine.
-
Extraction of Byproducts: Wash the aqueous layer with diethyl ether (3 x 10 mL) to remove benzophenone and the Maruoka catalyst (which can be recovered). Lyophilize the aqueous layer to yield the tert-butyl ester hydrochloride salt.
-
Ester Cleavage: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (4.0 mL total). Stir at room temperature for 3 hours.
-
Purification: Concentrate the mixture to dryness. Dissolve the residue in a minimum amount of water and load onto a strongly acidic cation-exchange resin column (Dowex 50WX8,
form). Wash with deionized water until the eluent is neutral, then elute the pure amino acid using 2M aqueous ammonia.-
IPQC 2: Perform a Ninhydrin stain on TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1). The free amino acid must appear as a single, distinct purple spot (
~0.35), confirming complete cleavage of both protecting groups.
-
-
Final Isolation: Lyophilize the ammonia fractions to afford (2S, 4S)-2-amino-4-methylheptanoic acid as a white crystalline solid.
References
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of
-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355.[Link] -
Ooi, T., Kameda, M., & Maruoka, K. (2003). Design of N-spiro C2-symmetric chiral quaternary ammonium bromides as novel chiral phase-transfer catalysts: synthesis and application to practical asymmetric synthesis of
-amino acids. Journal of the American Chemical Society, 125(17), 5139-5151.[Link] -
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028.[Link]
-
Nájera, C., & Sansano, J. M. (2007).
-amino acids. Chemical Reviews, 107(11), 4584-4671.[Link]
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. Design of N-spiro C2-symmetric chiral quaternary ammonium bromides as novel chiral phase-transfer catalysts: synthesis and application to practical asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
Application Note: Solvent Selection & Dissolution of Hydrophobic C8 Amino Acids
Target Analyte:
Abstract
The dissolution of hydrophobic non-canonical amino acids, specifically those with medium-to-long aliphatic side chains like
Introduction: The Hydrophobic Challenge
-Aminocaprylic acid (C8) is a structural analog of alanine with a linear eight-carbon aliphatic side chain. This modification introduces significant steric bulk and lipophilicity.-
The Problem: The extended alkyl chain drives Van der Waals-mediated aggregation. In aqueous environments, these molecules form micelle-like structures or precipitate immediately. In organic synthesis, they can induce "on-resin" aggregation, leading to deletion sequences during SPPS.
-
The Objective: To select a solvent system that disrupts these hydrophobic interactions without chemically modifying the amino acid or interfering with downstream applications (e.g., cellular toxicity in bioassays or side-reactions in synthesis).
Solvent Selection Logic
The choice of solvent must be dictated by the downstream application . A solvent perfect for synthesis (e.g., NMP) may be cytotoxic in bioassays.
Solvent Classes & Mechanisms[1][2]
| Solvent Class | Examples | Mechanism of Action | Recommended Use |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) | High dielectric constant; effectively solvates polar backbones while accommodating hydrophobic side chains. | Primary Choice. DMSO for bioassays; NMP/DMF for synthesis. |
| Fluorinated Alcohols | HFIP (Hexafluoroisopropanol), TFE (Trifluoroethanol) | Strong hydrogen bond donors; disrupt secondary structure formation ( | Rescue Solvent. Use when C8 residues cause gelling or aggregation. |
| Chaotropic Salts | LiCl (Lithium Chloride) in DMF | Disrupts intermolecular H-bonds; prevents "on-resin" aggregation during SPPS. | Synthesis Additive. Use for difficult coupling steps. |
Decision Matrix
Use the following logic flow to determine your solvent system.
Figure 1: Solvent selection decision tree for C8 amino acids based on experimental context.
Detailed Protocols
Protocol A: High-Concentration Stock for Peptide Synthesis (SPPS)
Objective: Prepare a 0.2 M solution of Fmoc-2-Aminooctanoic acid for automated or manual coupling.
Reagents:
-
Fmoc-2-Aminooctanoic Acid (Solid)
-
NMP (N-Methyl-2-pyrrolidone) – Preferred over DMF for hydrophobic residues due to lower volatility and better resin swelling.
-
Optional: LiCl (Lithium Chloride), anhydrous.
Procedure:
-
Calculate Mass: For a 0.2 M solution in 5 mL, weigh 380 mg of Fmoc-C8-OH (MW ≈ 381 g/mol ).
-
Initial Dissolution: Add 4 mL of NMP.
-
Vortex & Sonicate: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Critical Check: Solution must be crystal clear.
-
-
Aggregation Rescue (If needed): If the solution remains turbid or gels (common with high purity C8), add dry LiCl to a final concentration of 0.4 M. This disrupts hydrophobic stacking.
-
Activation: Add coupling reagents (e.g., DIC/Oxyma) immediately prior to use to prevent racemization.
Protocol B: Aqueous Dilution for Biological Assays
Objective: Introduce C8 amino acid into a cell culture or enzymatic assay without precipitation.
Reagents:
-
C8 Amino Acid (Free acid or salt form)
-
DMSO (Anhydrous, Cell Culture Grade)
-
PBS or Culture Media (Pre-warmed to 37°C)
Procedure:
-
Prepare Master Stock (100 mM): Dissolve the C8 amino acid in 100% DMSO.
-
Note: Do not use aqueous buffers for the stock solution.
-
-
Visual Inspection: Verify clarity. Centrifuge at 10,000 x g for 1 minute to pellet any undissolved micro-aggregates.
-
Serial Dilution (The "Drop-wise" Method):
-
Target Final Concentration: 100 µM (0.1% DMSO).
-
Step 1: Pipette the aqueous buffer (media) into a tube and warm to 37°C.
-
Step 2: While vortexing the buffer gently, add the DMSO stock drop-wise into the center of the liquid vortex.
-
Why? Adding buffer to DMSO causes a sudden polarity shift, often crashing the compound out. Adding DMSO to a large volume of buffer dissipates the solvent rapidly.
-
-
Validation: Measure absorbance at 600 nm (OD600). An increase >0.005 over the blank indicates precipitation.
Troubleshooting & Validation Workflow
If your C8 amino acid fails to dissolve or precipitates later, follow this validation loop.
Figure 2: Dissolution validation workflow ensuring sample homogeneity.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Biotage. (2023).[1] How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent. Biotage Application Notes. Link
-
PubChem. (n.d.). 2-Aminooctanoic acid (Compound Summary). National Library of Medicine. Link
-
LifeTein. (2023). Peptide Solubility Guidelines. LifeTein Technical Support. Link
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Resources. Link
Sources
Scale-up synthesis of 2-Amino-4-methylheptanoic acid derivatives
Application Note: Scalable Asymmetric Synthesis of (2S, 4R)-2-Amino-4-methylheptanoic Acid
Executive Summary & Strategic Rationale
The target molecule, 2-Amino-4-methylheptanoic acid , represents a critical non-proteinogenic amino acid scaffold, often functioning as a lipophilic bioisostere for leucine or isoleucine in peptide therapeutics (e.g., Culicinins analogs or protease inhibitors). Its structure features two stereogenic centers (C2
While classical Strecker synthesis yields racemic mixtures requiring inefficient resolution, and enzymatic routes often lack substrate specificity for the bulky C4-methyl heptyl chain, this protocol utilizes a Ni(II)-Schiff Base Chiral Auxiliary (Belokon’s Reagent) . This methodology is selected for scale-up (100g – kg range) due to three decisive factors:
-
Thermodynamic Stereocontrol: The rigid Ni(II) framework directs alkylation to the
-face with >98% diastereomeric excess (de).[1] -
Crystallization-Driven Resolution: Uniquely, the diastereomers resulting from the remote C4 methyl group (e.g., 2S,4R vs. 2S,4S) often exhibit distinct solubility profiles in the Ni-complex state, allowing purification by simple filtration rather than expensive chiral chromatography.
-
Auxiliary Recycling: The expensive chiral ligand (BPB) is recoverable (>90% yield), ensuring economic viability.[1]
Chemical Pathway & Mechanism
The synthesis relies on the alkylation of a Glycine-Ni(II)-(S)-BPB complex.[1] The (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone] ligand creates a sterically shielded environment.[1] When the glycine enolate is formed, it is forced to attack the electrophile (1-iodo-2-methylpentane) from the face opposite the bulky auxiliary, setting the C2 stereocenter.
Reaction Scheme
Caption: Workflow for the asymmetric alkylation and diastereomeric resolution of 2-amino-4-methylheptanoic acid.
Detailed Experimental Protocols
Phase 1: Preparation of Alkylating Agent
Note: If (S)-1-iodo-2-methylpentane is available, the C4 stereochemistry is pre-set.[1] If racemic iodide is used, this protocol relies on the crystallization step (Phase 2) to separate the (2S,4R) isomer from the (2S,4S).
Reagents: 2-Methyl-1-pentanol, Iodine, Triphenylphosphine, Imidazole.[1]
-
Dissolve triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in DCM.[1] Cool to 0°C.[1]
-
Add iodine (1.2 eq) portion-wise (Exothermic!). Stir until dissolved.
-
Add 2-methyl-1-pentanol (1.0 eq) dropwise.[1]
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with sat. Na2S2O3.[1] Extract with hexanes.[1][2] Wash with brine.[1]
-
Purification: Distillation or filtration through a silica plug.[1]
-
QC: GC purity >98%.
Phase 2: Asymmetric Alkylation (The "Belokon" Reaction)
Reagents:
-
Ni(II)-(S)-BPB-Glycine Complex (1.0 eq)[1]
-
1-Iodo-2-methylpentane (1.5 eq)[1]
-
KOH (Pulverized, 5.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (MeCN is preferred for easier workup).[1]
Protocol:
-
Setup: In a 3-neck reactor equipped with mechanical stirring and N2 inlet, charge the Ni-Glycine complex and MeCN (10 vol).
-
Activation: Add pulverized KOH. The red suspension will darken.[1]
-
Addition: Add the alkyl iodide dropwise over 30 mins.
-
Reaction: Heat to 50–60°C. Monitor by HPLC (C18, MeOH/H2O). The starting material peak (Ni-Gly) should disappear (<2%).
-
Quench: Cool to RT. Pour into ice water (20 vol) with vigorous stirring. The product precipitates as a red solid.[1]
-
Filtration: Filter the solid. Wash with water until neutral pH.[1]
Phase 3: Diastereomeric Enrichment (Critical Step)
If racemic alkyl iodide was used, the solid is a mix of (2S,4R) and (2S,4S) complexes.
-
Solvent Screen: Test solubility in hot MeOH, EtOH, or Acetone.[1] Typically, the diastereomers have different solubilities.
-
Recrystallization: Dissolve the crude red solid in minimal boiling MeOH. Add hot water dropwise until turbidity appears.[1] Cool slowly to 4°C.
-
Filtration: Collect crystals. Analyze by Chiral HPLC.
Phase 4: Hydrolysis & Ligand Recovery
-
Hydrolysis: Suspend the purified Ni-complex in MeOH (5 vol). Add 2N HCl (3 eq).
-
Reflux: Heat to reflux.[1] The red color disappears, turning green (NiCl2) and liberating the free ligand (white/yellow solid) and amino acid.
-
Ligand Recovery: Cool to RT. The chiral ligand (BPB-HCl salt) often precipitates or can be extracted.[1]
-
Product Isolation: The aqueous phase contains the amino acid hydrochloride and NiCl2.[1]
-
Concentration: Lyophilize the ammonia fractions to obtain (2S,4R)-2-Amino-4-methylheptanoic acid as a white powder.
Process Data & Specifications
| Parameter | Specification | Notes |
| Yield (Alkylation) | 85 - 92% | High conversion due to activated enolate.[1] |
| Yield (Hydrolysis) | 75 - 85% | Losses primarily in ion-exchange handling.[1] |
| Chiral Purity (C2) | > 99.5% ee | Controlled by (S)-BPB auxiliary.[1] |
| Diastereomeric Purity (C4) | > 98% de | Controlled by crystallization of Ni-complex.[1] |
| Appearance | White crystalline powder | Hygroscopic; store under desiccant.[1] |
| Mass Spec (ESI+) | [M+H]+ = 160.13 | Consistent with C8H17NO2. |
Analytical Controls
Method A: Chiral HPLC (Direct)
-
Column: Chiralpak ZWIX(+) (Zwitterionic ion exchanger).[1]
-
Mobile Phase: MeOH/MeCN/H2O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.[1][3]
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) – Note: The amino acid lacks a strong UV chromophore.
-
Utility: Separates all 4 stereoisomers directly.
Method B: Marfey’s Derivatization (Robust)[4]
-
Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][4]
-
Protocol: Mix sample (50 µL) with FDAA (100 µL, 1% in acetone) and NaHCO3 (1M, 20 µL). Heat at 40°C for 1h. Quench with HCl.
-
Analysis: Standard C18 Column (Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.[1]
-
Detection: UV 340 nm.[1]
-
Mechanism: Converts enantiomers into diastereomers with distinct retention times.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Alkylation | Incomplete enolate formation or wet solvent.[1] | Ensure KOH is freshly pulverized.[1] Use anhydrous MeCN.[1] Increase temp to 60°C. |
| Poor Diastereomer Separation | C4 methyl group is too remote from the auxiliary.[1] | Switch solvent system for crystallization (try Acetone/Water).[1] Alternatively, use chiral alkyl iodide starting material.[1] |
| Nickel Contamination | Incomplete ion exchange.[1] | Use a chelating resin (Chelex 100) post-hydrolysis or precipitate Ni as sulfide (not recommended for pharma).[1] |
| Racemization | Harsh hydrolysis conditions.[1] | Reduce hydrolysis temp to 50°C and use 3N HCl instead of refluxing 6N HCl. |
References
-
Soloshonok, V. A., et al. (2019).[1] Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.[1][3] Available at: [Link] (Demonstrates scale-up of Ni-complex alkylation).[1]
-
Ilisz, I., et al. (2022).[1] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]
-
PubChem. (2025).[1][5] 2-Amino-4-methylheptanoic acid Compound Summary. NIH.[1] Available at: [Link]
Sources
- 1. 2-Methylheptanoic acid = 97 1188-02-9 [sigmaaldrich.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 2-Amino-4-methylheptanoic Acid
Product: 2-Amino-4-methylheptanoic Acid (Homoleucine analog/C8-Amino Acid) CAS: 101257-43-6 (and related isomers) Solvent System: DMF (N,N-Dimethylformamide) / Water Document ID: TS-SOL-AMHA-001
Executive Summary & Problem Diagnosis
The Core Issue: Researchers often encounter a "solubility paradox" with 2-Amino-4-methylheptanoic acid. It possesses a hydrophobic C8-alkyl tail (lipophilic) and a zwitterionic head group (hydrophilic/ionic).
-
In pure water: The hydrophobic tail drives aggregation, preventing full dissolution despite the polar head.
-
In pure DMF: The zwitterionic lattice energy (electrostatic attraction between
and ) is too strong for the organic solvent to overcome.
The Solution: You must break the zwitterionic lattice using pH manipulation or chaotropic disruption while maintaining a solvent dielectric constant that accommodates the alkyl chain.
Troubleshooting Guide: Step-by-Step Protocols
Method A: The pH Shift (Primary Recommendation)
Best for: Standard chemical synthesis, coupling reactions, and analytical standards.
Mechanism: Converting the zwitterion into a single ionic species (cation or anion) drastically improves solubility in DMF/Water mixtures.
Protocol:
-
Calculate Molarity: Determine the desired concentration (typically 0.1M - 0.5M).
-
Slurry Preparation: Suspend the amino acid in 90% of the required DMF volume. It will likely appear as a cloudy white suspension.
-
The Shift (Choose One):
-
Acidic Shift (Protonation): Add 2.0 equivalents of TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
-
Result: Forms the soluble hydrochloride/trifluoroacetate salt (
).
-
-
Basic Shift (Deprotonation): Add 1.5 - 2.0 equivalents of DIPEA (Diisopropylethylamine) or N-Methylmorpholine (NMM).
-
Result: Forms the soluble carboxylate salt (
).
-
-
-
Final Adjustment: Add Water dropwise only if necessary to clarify the solution (keep water <10% if performing coupling reactions to minimize hydrolysis).
Method B: Chaotropic Salt Additives (The "LiCl Method")
Best for: Peptide synthesis where pH adjustment is restricted, or if the solution is gelling.
Mechanism: Lithium ions (
Protocol:
-
Prepare Solvent: Dissolve anhydrous Lithium Chloride (LiCl) in pure DMF to create a 5% (w/v) LiCl/DMF solution .
-
Note: LiCl dissolves slowly; mild heating (40°C) and stirring for 30 mins is required.
-
-
Solubilization: Add the 2-Amino-4-methylheptanoic acid to this solvent mixture.
-
Agitation: Vortex vigorously. The chaotropic effect usually clarifies the solution within 5-10 minutes.
Visualizations
Diagram 1: Solubility Decision Tree
Caption: Logical workflow for selecting the correct solubilization strategy based on downstream application.
Diagram 2: The Zwitterion Barrier Mechanism
Caption: Visualizing why pure solvents fail and how pH modification enables dissolution.
Comparative Solubility Data
The following table summarizes expected solubility behaviors based on amino acid hydrophobicity principles.
| Solvent System | Additive | Solubility Rating | Risk Factor |
| Pure Water | None | Poor (<1 mg/mL) | Hydrophobic aggregation (cloudy). |
| Pure DMF | None | Poor | Zwitterionic lattice intact. |
| DMF + Water (1:1) | None | Moderate | May precipitate over time. |
| DMF | 2 eq. DIPEA | Excellent (>50 mg/mL) | High basicity; potential racemization if heated. |
| DMF | 2 eq. TFA | Excellent (>50 mg/mL) | Corrosive; compatible with HPLC. |
| DMF | 5% LiCl | Good | High salt content requires desalination later. |
Frequently Asked Questions (FAQ)
Q: Can I heat the DMF to improve solubility? A: Proceed with extreme caution. Do not exceed 40°C.
-
Risk:[1] DMF decomposes into dimethylamine and carbon monoxide at elevated temperatures, especially under basic conditions. Dimethylamine is a secondary amine that will react with activated esters, ruining your coupling reaction.
Q: Why does the solution turn into a gel? A: This is common with hydrophobic amino acids (like Valine, Isoleucine, and this C8-analog). The hydrophobic tails stack (beta-sheet-like interactions), trapping solvent.
-
Fix: Add 5% LiCl or switch to NMP (N-methyl-2-pyrrolidone) which often disrupts aggregation better than DMF.
Q: I need to use this for cell culture. Can I use DMF? A: Generally, no . DMF is toxic to cells even at low concentrations (typically >0.1%).
-
Alternative: Dissolve in 100% DMSO (Dimethyl Sulfoxide) at a high concentration (e.g., 100mM), then dilute into the culture medium. Ensure the final DMSO concentration is <0.5%.
Q: What is the order of addition? A: Always add the Solvent + Base/Acid to the Solid .
-
Adding solvent to the solid without the acid/base often creates a "gum" that is kinetically difficult to dissolve later.
References
-
PubChem. (2025).[2] 2-Amino-4-methylheptanoic acid (Compound Summary). National Library of Medicine. [Link]
-
Kofron, J. L., et al. (2006).[3] Lithium chloride perturbation of cis-trans peptide bond equilibria.[3] Journal of the American Chemical Society. [Link]
Sources
Overcoming steric hindrance during 2-Amino-4-methylheptanoic acid coupling
Topic: Optimization Strategies for 2-Amino-4-methylheptanoic Acid
Technical Overview: The "Umbrella Effect"
Status: Active Issue Severity: High (Kinetics/Racemization Risk)[1]
2-Amino-4-methylheptanoic acid presents a unique challenge in peptide synthesis often described as the "Umbrella Effect."[1] Unlike
While the
-
Slow Kinetics: The bulky side chain prevents the incoming nucleophile (amine) from approaching the activated ester.[1]
-
Racemization: Extended activation times required to overcome steric hindrance increase the window for base-catalyzed enolization at the
-carbon.[1]
Diagnostic & Troubleshooting Matrix
Use this matrix to identify the specific failure mode in your synthesis of sequences containing 2-Amino-4-methylheptanoic acid.
| Symptom | Probable Cause | Technical Intervention |
| Low Yield (<40%) | Incomplete Coupling due to steric shielding of the active ester.[1] | Switch Reagent: Move from HBTU/HCTU to COMU or PyAOP . Heat: Apply Microwave irradiation (75°C) to overcome the activation energy barrier.[1] |
| Des-Peptide (Deletion) | Aggregation of the hydrophobic heptanoic chain with the resin matrix.[1] | Solvent Switch: Replace DMF with NMP or a binary mixture of NMP/DMSO (9:1) to disrupt |
| Epimerization (D-Isomer) | Base-Catalyzed Racemization caused by prolonged exposure to DIPEA during slow coupling.[1] | Base Switch: Replace DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is too sterically hindered to abstract the |
| Diketopiperazine (DKP) | Back-Biting if the hindered residue is at the N-terminus of a dipeptide.[1] | Protection: Use Trityl (Trt) protection for the backbone amides or ensure rapid coupling of the third residue using highly active symmetric anhydrides. |
Optimized Coupling Protocols
Protocol A: The "Safe" Modern Standard (COMU/Oxyma)
Recommended for: Standard couplings where racemization is a concern.[1]
Logic: COMU acts as a third-generation uronium salt.[1][2] It incorporates the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which is safer than HOBt/HOAt (non-explosive) and shows superior racemization suppression data [3].[1][2]
-
Dissolution: Dissolve Fmoc-2-Amino-4-methylheptanoic acid (3.0 eq) and COMU (3.0 eq) in NMP.
-
Base Addition: Add TMP (2,4,6-Collidine) (3.0 eq) immediately prior to addition to resin.[1]
-
Note: Do not pre-activate for >2 minutes.[1]
-
-
Coupling: Add mixture to resin. Shake at Room Temperature for 60 minutes .
-
Monitoring: Perform a micro-cleavage and check via UHPLC. If incomplete, proceed to Protocol B.
Protocol B: The "Power" Method (HATU/HOAt + Microwave)
Recommended for: Failed Protocol A or extremely difficult sequences.[1]
Logic: The 7-azabenzotriazole (HOAt) moiety in HATU utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the aminolysis rate by stabilizing the transition state, effectively bypassing some steric bulk [4].[1]
-
Reagents: Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF.
-
Base: Add HOAt (4.0 eq) and DIPEA (8.0 eq).[1]
-
Microwave Cycle:
-
Temp: 75°C
-
Power: 30W (variable)
-
Time: 5 minutes (ramp) + 10 minutes (hold).
-
Warning: Do not exceed 75°C for Cys/His containing sequences to avoid side-reactions.[1]
-
Protocol C: The "Nuclear Option" (Acyl Fluorides)
Recommended for: Steric blockades where uronium salts fail completely.[1]
Logic: Acyl fluorides are small, highly reactive electrophiles that lack the bulky leaving groups of active esters, allowing them to penetrate sterically congested environments [5].[1]
-
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
-
Mix: Amino Acid (3.0 eq) + TFFH (3.0 eq) in DCM/DMF (1:1).
-
Activation: Add DIPEA (6.0 eq).
-
Coupling: React for 2–4 hours. Double coupling is mandatory.[1]
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct coupling strategy based on steric difficulty and position.
Caption: Decision tree for selecting coupling reagents based on steric environment and racemization sensitivity.
Frequently Asked Questions (FAQ)
Q: Why is Collidine (TMP) recommended over DIPEA for this specific acid?
A: DIPEA is a strong, non-nucleophilic base.[1] However, with sterically hindered amino acids, the activation kinetics are slow.[3] This leaves the activated ester "sitting" in solution with the base for longer periods.[1] DIPEA can abstract the
Q: Can I use DIC/Oxyma instead of uronium salts? A: Yes, and it is often preferred for preventing racemization.[1][4] Carbodiimide (DIC) activation with Oxyma Pure creates a neutral/acidic activation environment (unlike the basic environment of HATU/DIPEA).[1] This is the safest method for chiral integrity but may lack the "punch" required for extremely hindered couplings unless microwave heating is added [3].[1]
Q: The coupling works, but the subsequent deprotection is slow. Why? A: The bulky 4-methylheptanoic side chain can shield the Fmoc group of the coupled residue.[1] This is a secondary steric effect.[1]
-
Fix: Use DBU (2%) added to the standard Piperidine/DMF deprotection cocktail.[1] DBU is a stronger base and accelerates Fmoc removal in difficult sequences.[1]
References
-
Biotage. (2023).[1][5] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
BenchChem. (2025).[1][2][6][7][8] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Retrieved from
-
Luxembourg Bio Technologies. COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Retrieved from
-
BenchChem. (2025).[1][2][6][7][8] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from
-
Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from
Sources
SPPS Technical Support Center: Overcoming Incomplete Coupling of Bulky Hydrophobic Amino Acids
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. The synthesis of peptides containing bulky hydrophobic amino acids (e.g., Valine, Isoleucine, Leucine, Phenylalanine) often suffers from incomplete coupling, leading to deletion sequences and drastically reduced yields. This guide provides drug development professionals and synthetic chemists with mechanistic insights, diagnostic workflows, and self-validating protocols to definitively resolve these challenges.
Diagnostic Workflow
Before altering your synthesis strategy, you must identify whether the incomplete coupling is caused by localized steric hindrance or sequence-wide thermodynamic aggregation.
Caption: Diagnostic workflow for resolving incomplete coupling of bulky amino acids.
Mechanistic FAQs: Unpacking the "Why"
Q1: Why do sequences with bulky hydrophobic amino acids frequently exhibit deletion sequences despite extended coupling times? A1: The failure is driven by two distinct phenomena: kinetic traps and thermodynamic traps.
-
The Kinetic Trap (Steric Hindrance): Bulky side chains (like the β-branched structure of Isoleucine or Valine) physically shield the N-terminal amine, raising the activation energy required for the incoming acyl-transfer[1].
-
The Thermodynamic Trap (Aggregation): Hydrophobic sequences, especially those exceeding 5 residues, form inter-chain hydrogen bonds that create stable β-sheets[2]. Standard hydropathy scales underestimate this effect because SPPS relies on massive hydrophobic protecting groups (like Trityl and tBu). These groups act as hydrophobic shields, effectively increasing the "greasiness" of the peptide by a factor of 1.2x[3]. This aggregation causes the resin to shrink, physically blocking reagents from reaching the reactive N-terminus[2].
Q2: How do I definitively diagnose incomplete coupling versus premature cleavage or aggregation? A2: Relying solely on colorimetric assays like the Kaiser test can be misleading. While useful for detecting free primary amines, the Kaiser test can yield false negatives in cases of severe aggregation where the N-terminus is completely inaccessible to the ninhydrin reagent[2]. The only definitive diagnostic tool is a micro-cleavage followed by LC-MS analysis. If the mass spectrometry data shows a "deletion sequence" (the exact mass of the target peptide minus the specific bulky amino acid), it is a clear indicator of incomplete coupling[1][4].
Q3: How do I choose between HATU, COMU, and DIC/OxymaPure for highly hindered couplings? A3: Reagent selection requires balancing reactivity, stability, and the risk of side reactions. For extreme steric hindrance (e.g., Fmoc-Pro-Pro-OH or N-methylated amino acids), uronium/aminium salts like HATU are considered the gold standard due to their exceptional coupling efficiency[4]. However, excess HATU can cause guanidinylation of the N-terminus[4]. COMU offers similar reactivity but suffers from poor hydrolytic stability in DMF at room temperature (degrading in <5 hours)[5]. DIC/OxymaPure provides an optimal balance: it avoids the explosion hazards of HOBt, exhibits high solubility, and maintains excellent stability while minimizing racemization, making it highly effective for automated and microwave-assisted SPPS[5][6].
Q4: When synthesizing a long hydrophobic peptide, should I prioritize changing the solvent, the resin, or the sequence backbone? A4: Backbone modification is the most definitive solution. While changing solvents (adding chaotropic agents like DMSO or NMP) or using highly swelling resins like DEG-crosslinked polystyrene[7] can marginally improve chain solvation, they do not eliminate the root cause of β-sheet formation. The strategic insertion of pseudoproline dipeptides forces a cis-amide conformation, introducing a kink in the peptide backbone that completely disrupts hydrogen bonding[8]. For sequences lacking Ser/Thr, using backbone-protecting groups like (Dmb)Gly achieves the same structural disruption.
Quantitative Data: Reagents & Interventions
Table 1: Coupling Reagent Performance Matrix
| Reagent System | Activation Mechanism | Steric Hindrance Efficacy | Stability in DMF | Byproduct Risk Profile |
| DIC / HOBt | Carbodiimide / Benzotriazole | Low to Moderate | High | Low |
| HATU / DIPEA | Aminium / At-complex | Very High[4] | Moderate | Guanidinylation (if excess used)[4] |
| DIC / OxymaPure | Carbodiimide / Oxime | High[6] | High[5] | Very Low (Minimal racemization)[6] |
| COMU / DIPEA | Uronium / Oxime | Very High[4] | Low (<5 h at RT)[5] | Low |
Table 2: Solvation and Structural Interventions for Aggregation
| Intervention | Mechanism of Action | Optimal Use Case |
| Pseudoprolines (ψPro) | Forces cis-amide bond, physically breaking β-sheets[8] | Ser, Thr, or Cys residues preceding hydrophobic tracts |
| Dmb/Hmb Protection | Blocks inter-chain H-bonding at the backbone amide | Gly or Ala-rich sequences lacking Ser/Thr |
| Microwave Heating | Provides thermal energy to break aggregates & accelerate kinetics[4] | Difficult sequences with high activation barriers[9] |
| DEG-PS Resin | Enhanced flexibility and swelling capacity facilitates diffusion[7] | Long, bulky sequences prone to shrinking[7] |
Self-Validating Experimental Protocols
Protocol 1: Micro-Cleavage & LC-MS Validation (Definitive Diagnosis)
Causality: To distinguish between a kinetic coupling failure and a thermodynamic aggregation trap, you must analyze the physical mass of the resin-bound intermediate. Methodology:
-
Sampling: Isolate 5–10 mg of resin after the problematic coupling step. Wash thoroughly with DMF, then DCM, and dry under vacuum.
-
Cleavage: Treat the resin with 100 µL of a cleavage cocktail (TFA / TIS / H₂O, 95:2.5:2.5) for 1 hour at room temperature[1].
-
Precipitation: Filter the cleavage solution into 1 mL of cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and decant the ether.
-
Analysis: Dissolve the pellet in 50% MeCN/H₂O and analyze via LC-MS. Self-Validation System: Run a parallel micro-cleavage of a known successful earlier intermediate from the same synthesis. If the control shows the correct mass but the current sample shows a deletion sequence, the cleavage cocktail is validated as effective, and the incomplete coupling is definitively confirmed[1].
Protocol 2: High-Efficiency Microwave-Assisted Coupling with DIC/OxymaPure
Causality: Microwave irradiation provides the necessary thermal energy to overcome the high steric barriers of bulky amino acids while simultaneously disrupting weak interchain hydrogen bonds[4][9]. Methodology:
-
Preparation: Dissolve 5 equivalents of the Fmoc-protected bulky amino acid and 5 equivalents of OxymaPure in DMF. Add 5 equivalents of DIC[9].
-
Activation: Allow the mixture to pre-activate for 2 minutes at room temperature.
-
Coupling: Add the activated mixture to the swollen resin. Irradiate in a microwave peptide synthesizer at 75°C for 10–15 minutes. Self-Validation System: Utilize real-time UV monitoring of the subsequent Fmoc deprotection step. Calculate the area under the curve (AUC) of the dibenzofulvene-piperidine adduct peak. A consistent AUC compared to the previous cycle validates that the bulky amino acid coupled at 100% efficiency. A drop in AUC mathematically proves truncation or aggregation[2].
Protocol 3: Pseudoproline Dipeptide Incorporation
Causality: Coupling a pre-formed pseudoproline dipeptide avoids the notoriously difficult acylation of a secondary amine on the resin, while the resulting oxazolidine/thiazolidine ring prevents β-sheet formation[2][8]. Methodology:
-
Sequence Mapping: Identify a Ser, Thr, or Cys residue located 5–6 residues prior to the highly hydrophobic/bulky region[8].
-
Coupling: Instead of coupling the single amino acid, couple the pre-formed dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) using a strong reagent like HATU/DIPEA for 1-2 hours[2].
-
Continuation: Resume standard SPPS cycles for the remainder of the sequence. Self-Validation System: The pseudoproline ring is completely stable during Fmoc SPPS but spontaneously opens during standard TFA cleavage (95% TFA) to yield the native sequence. Post-cleavage MS analysis must show the exact mass of the native Ser/Thr-containing peptide. The absence of the +40 Da mass shift (the mass of the isopropylidene group) validates both the successful coupling of the bulky sequence and the complete deprotection of the structural modifier.
References
-
The Science of Peptalyzer™: Redefining SPPS Difficulty Prediction. Peptide Chemistry. Available at: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at:[Link]
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing. Available at:[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. saspublishers.com [saspublishers.com]
Resolving aggregation issues in hydrophobic peptide sequences
Topic: Resolving Aggregation in Hydrophobic Peptide Sequences Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Beta-Sheet" Barrier
Welcome to the technical support center. If you are here, you are likely facing the "brick wall" of peptide chemistry: aggregation.
The Root Cause: Hydrophobic peptides do not simply "clump" randomly; they organize. Driven by inter-chain hydrogen bonding and the hydrophobic effect, these sequences form thermodynamically stable
-
In Synthesis: This collapses the resin matrix, preventing reagents from reaching the N-terminus (resulting in deletion sequences).
-
In Solution: This leads to precipitation, gelation, or—most dangerously—soluble micro-aggregates that yield false negatives in biological assays.
This guide is structured to troubleshoot these issues at three critical stages: Design/Synthesis , Purification , and Final Solubilization .
Module 1: Synthesis & Design (Prevention)
Current Status: You are seeing low coupling efficiency, incomplete deprotection, or "missing" peaks in LC-MS.
Issue: The "Difficult Sequence" Phenomenon
Q: My hydrophobic sequence (10+ residues) fails after the 5th residue. Double coupling doesn't help. Why?
A: You are fighting thermodynamics. Once a hydrophobic stretch reaches 5-8 residues, it self-assembles into
Troubleshooting Protocol: Backbone Modification
Do not rely solely on solvent changes. For difficult sequences, you must introduce "kinks" in the backbone to prevent
| Strategy | Mechanism | Best For |
| Pseudoproline Dipeptides | Locks Ser/Thr/Cys into a cyclic oxazolidine/thiazolidine ring, forcing a "kink" similar to Proline.[1] | Sequences containing Ser, Thr, or Cys .[2][3] The "Gold Standard" for aggregation prevention. |
| Isoacyl Dipeptides (Switch Peptides) | Moves the peptide bond to the side-chain (O-acyl), creating a flexible ester bond. Rearranges to native peptide at pH 7.[4]4. | Long hydrophobic stretches without Ser/Thr (e.g., Amyloid-beta). |
| Dmb/Hmb Backbone Protection | Adds a steric bulky group to the amide nitrogen, physically blocking Hydrogen bonding.[5] | Sequences with Gly, Ala or where Pseudoprolines cannot be used. |
Workflow: Synthesis Optimization Logic
Figure 1: Decision tree for selecting backbone modifiers to disrupt on-resin aggregation.
Expert Tip: If you cannot modify the backbone, switch your solvent system from DMF to NMP (N-methyl-2-pyrrolidone) and add 0.1M LiCl (Lithium Chloride). The lithium ions act as chaotropes, disrupting the hydrogen bond network of the aggregating peptide chains.
Module 2: Purification & Handling (Intervention)
Current Status: The peptide is synthesized but crashes out during cleavage or clogs the HPLC column.
Issue: Column Clogging & Poor Recovery
Q: My peptide dissolves in DMSO but precipitates immediately upon contact with the HPLC mobile phase (Water/Acetonitrile).
A: This is a classic "hydrophobic crash." The transition from a solubilizing environment (DMSO) to a high-water environment (initial HPLC gradient) forces the peptide to aggregate instantly.
Troubleshooting Protocol: High-Temperature & Chaotropic HPLC
Standard C18 columns at room temperature often fail here. You must reduce the hydrophobic interaction energy.
-
Stationary Phase Switch: Move from C18 to C4 or Phenyl-Hexyl columns. The shorter alkyl chains reduce the irreversible binding of hydrophobic domains.
-
Thermal Denaturation: Install a column oven. Run the purification at 60°C .
-
Why? Heat disrupts secondary structures (
-sheets) and lowers the viscosity of the mobile phase, improving mass transfer.
-
-
The "Magic" Solvent (HFIP): If the peptide is insoluble in standard buffers, use Hexafluoroisopropanol (HFIP) .
-
Protocol: Dissolve crude peptide in 100% HFIP, sonicate, and then inject. Alternatively, add 5-10% isopropanol or HFIP to Mobile Phase A.
-
Module 3: Solubilization & Assays (Application)
Current Status: You have a white powder, but it won't dissolve in water/buffer, or the assay results are inconsistent.
Issue: The "Invisible" Aggregate
Q: The solution looks clear, but my bioassay data is noisy. Am I working with a monomer?
A: Likely not. Clear solutions can still contain soluble oligomers (proto-fibrils) that are biologically inactive or distinct from the monomer. You must standardize the "monomerization" process.
Troubleshooting Protocol: The HFIP Pre-treatment
For highly amyloidogenic peptides (e.g., A
-
Dissolve: Dissolve the lyophilized powder in 100% HFIP to 1 mg/mL.
-
Evaporate: Aliquot the solution and evaporate the HFIP (using a SpeedVac or nitrogen stream) to form a thin, transparent film.
-
Store: Store these "monomer films" at -80°C.
-
Reconstitute: On the day of the experiment, dissolve the film in dry DMSO, then dilute rapidly into your assay buffer.
Solubility Decision Matrix
Use the Net Charge Rule to determine the initial solvent. Calculate Charge at pH 7: Arg/Lys/His (+1), Asp/Glu (-1).[2]
| Net Charge | Primary Solvent Strategy | Secondary Additive |
| Positive (> +1) | Aqueous Acid (10% Acetic Acid) | TFE (Trifluoroethanol) if stubborn. |
| Negative (< -1) | Aqueous Base (0.1% NH₄OH) | Ammonium Bicarbonate. |
| Neutral (0) | Organic First: Dissolve in minimal DMSO, then dilute.[2][8] | Chaotropes: 6M Guanidine-HCl or Urea (if compatible with assay). |
Workflow: Stepwise Solubilization
Figure 2: Stepwise decision matrix for solubilizing peptides based on isoelectric point (pI) and hydrophobicity.
References
-
Mutter, M., et al. (1995). "Pseudoproline dipeptides for the synthesis of difficult sequences." Nature.
-
Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides." Journal of Peptide Science.
-
ThermoFisher Scientific. "Peptide Solubilization Guidelines." Technical Support.
- Stott, K., et al. (2010).
-
Sigma-Aldrich. "Overcoming Aggregation in Solid Phase Peptide Synthesis." Technical Guide.
Sources
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing Fmoc Deprotection for Bulky Residues
Topic: Fmoc-2-Amino-4-methylheptanoic Acid
The Challenge: Sterics vs. Kinetics
You are likely reading this guide because the standard deprotection protocol (20% piperidine) is yielding deletion sequences or low purity when working with Fmoc-2-Amino-4-methylheptanoic acid .
The Root Cause:
This non-canonical amino acid possesses a
Optimization Workflow (Decision Tree)
Do not blindly increase reaction time. Prolonged exposure to base can lead to side reactions. Follow this logic-driven workflow to optimize your specific synthesis.
Figure 1: Logic flow for optimizing difficult Fmoc removal. Note that DBU is a stronger base and should be used only if thermal acceleration fails.
Technical Protocols & Reagent Configurations
Protocol A: The "Power" Cocktail (DBU-Assisted)
For residues where steric hindrance prevents piperidine from acting effectively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the gold standard alternative. It is a non-nucleophilic, stronger base.[1]
-
Reagent: 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.
-
Note: Piperidine is still required to scavenge the dibenzofulvene byproduct; DBU only triggers the removal.
-
-
Conditions: Room Temperature or 40°C.
-
Duration: 2 cycles
5 minutes. -
Warning: DBU promotes aspartimide formation.[2] If your sequence contains Asp(OtBu), add 0.1 M HOBt to the deprotection cocktail.
Protocol B: Microwave-Assisted Deprotection
Thermal energy overcomes the activation energy barrier imposed by the
-
Temperature: 75°C (max).
-
Power: 30-50 Watts (maintain constant temp).
-
Duration: 1 cycle
3 minutes. -
Cooling: Allow resin to cool to <40°C before draining to prevent solvent flashing/resin stress.
Troubleshooting Guide (Q&A)
Q1: Why is my Kaiser test negative (yellow) even after extended deprotection?
A: This is a classic false negative. The Kaiser test relies on ninhydrin reacting with the free amine.[3] If the 4-methylheptanoic side chain is bulky enough to block piperidine (deprotection), it is also bulky enough to block ninhydrin (detection).
-
Solution: Do not rely solely on the Kaiser test. Use UV-Vis monitoring of the deprotection waste stream. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm . If the signal plateaus, deprotection is complete, regardless of the Kaiser result.
Q2: I see "deletion sequences" (N-1) in my mass spec. Is the deprotection failing?
A: Likely, yes. If the Fmoc group is not removed, the next amino acid cannot couple.[3] However, also check for Diketopiperazine (DKP) formation .
-
Diagnosis: If the deletion happens specifically at the dipeptide stage (i.e., after the second amino acid is added), the free amine of the second AA might attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
-
Fix: For the first 2-3 amino acids, avoid DBU. Use short, rapid deprotection cycles (e.g., 3 x 3 min) and bulky resins (like 2-Chlorotrityl) to sterically discourage cyclization.
Q3: Can I use Piperazine instead of Piperidine?
A: Yes, but with caution. Piperazine (usually 5-10%) is a safer, non-controlled substance alternative. However, it is a weaker base than piperidine. For a sterically hindered residue like 2-Amino-4-methylheptanoic acid, piperazine may be too slow at room temperature.
-
Recommendation: Only use Piperazine if you are also using Microwave heating (75°C).
Data & Comparison Table
Reagent Efficiency for Sterically Hindered Amines
| Reagent Cocktail | Base Strength (pKa in DMSO) | Speed (Relative) | Risk of Side Reactions | Recommended For |
| 20% Piperidine | ~11.1 | Baseline (1x) | Low | Standard sequences |
| 2% DBU / 2% Pip | ~23.9 (DBU) | Fast (5-10x) | High (Aspartimide, Epimerization) | Bulky/Hindered residues |
| 10% Piperazine | ~9.8 | Slow (0.5x) | Very Low | Green chemistry / Base-sensitive residues |
| 0.1M LiCl in DMF | N/A | N/A | N/A | Add to above for aggregation disruption |
Mechanistic Visualization
Understanding why the reaction fails helps you fix it. The diagram below illustrates the E1cB elimination mechanism and where the steric bulk interferes.
Figure 2: The rate-determining step for bulky residues is the initial proton abstraction. The 4-methylheptanoic tail physically blocks the base from reaching the H-9 proton.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Definitive guide on protecting group stability and removal mechanisms).
-
Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid phase peptide synthesis. Peptide Research. (Establishes DBU as the solution for difficult sequences).
-
CEM Corporation. (2023). Microwave SPPS Application Notes: Handling Bulky Hydrophobic Residues. (Protocols for thermal acceleration).
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS.[4][5] RSC Advances. (Comparison of base efficiencies).
-
Merck/Novabiochem. Novabiochem Peptide Synthesis Catalog & Handbook. (The standard reference for Kaiser test and colorimetric monitoring).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. peptidechemistry.org [peptidechemistry.org]
Technical Support Center: Moisture Sensitivity of Activated Amino Acid Esters
Executive Summary: The "Hidden Variable" in Bioconjugation
As researchers, we often obsess over stoichiometry and pH, yet the single most common cause of failure in activated ester coupling (e.g., NHS, Pfp, Tfp esters) is trace moisture .
Activated esters are designed to be "good leaving groups." This makes them highly reactive toward amines (your target), but equally reactive toward water (the enemy). This competition is governed by kinetics. If water attacks the carbonyl carbon before your amine does, the reagent hydrolyzes back to its carboxylic acid form—which is completely non-reactive in conjugation conditions.
This guide provides the protocols required to win this kinetic race.
The Science of Instability (Mechanism & Kinetics)
To handle these reagents effectively, you must understand the competition occurring in your test tube.
The Kinetic Competition
In any aqueous or semi-aqueous conjugation, two reactions occur simultaneously:
-
Aminolysis (Desired): Amine attacks ester
Stable Amide Bond. -
Hydrolysis (Undesired): Water attacks ester
Free Acid + Leaving Group.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Hydrolysis Rates vs. pH
The rate of hydrolysis is pH-dependent.[1][2] While you need a higher pH (typically >7.0) to ensure your target amines are deprotonated and nucleophilic, this same condition accelerates hydrolysis.
Table 1: Stability of NHS-Esters in Aqueous Solution
| pH Condition | Half-Life ( | Technical Implication |
| pH 7.0 | ~4–5 hours | Safe window for slow reactions or protein handling. |
| pH 8.0 | ~1 hour | Critical Zone. Work quickly. |
| pH 8.6 | ~10 minutes | Danger Zone. Reagent degrades faster than most mixing steps. |
| pH > 9.0 | < 2-3 minutes | Unsuitable for NHS chemistry; hydrolysis dominates. |
Note: Pentafluorophenyl (Pfp) esters are generally more stable than NHS esters toward hydrolysis, often retaining activity for longer periods at neutral pH, but they remain sensitive to moisture during storage.
Visualizing the Pathway
The following diagram illustrates the mechanistic fork in the road.
Figure 1: The Kinetic Competition. The goal is to maximize
Standard Operating Procedures (SOPs)
Protocol A: The "Equilibration Rule" (Storage to Bench)
The Issue: Taking a -20°C bottle and opening it immediately in a 25°C lab causes atmospheric moisture to flash-condense onto the cold reagent. This ruins the entire stock.
The Fix:
-
Remove the desiccant-packed bottle from the freezer.
-
Do NOT open the cap.
-
Place the bottle on the bench and wait 30–45 minutes .
-
Wipe the outside of the bottle dry before opening.
-
Self-Validation: If the bottle feels cold to the touch, it is not ready.
Protocol B: Anhydrous Solvent Preparation
The Issue: "HPLC Grade" or "Analytical Grade" DMSO/DMF is not dry enough. These solvents are hygroscopic and can absorb up to 1% water from the air, which is a massive molar excess compared to your reagent.
The Fix:
-
Purchase Anhydrous Grade solvents (packaged under inert gas, often in septa-sealed bottles).
-
Add 3Å Molecular Sieves to your solvent bottle.
-
Tip: Wash sieves with acetone and bake at 200°C overnight if reusing, but buying pre-activated sieves is safer.
-
-
The "Freezer Test" (Self-Validation for DMSO):
-
Pure, anhydrous DMSO has a freezing point of 18.5°C.
-
Place your DMSO stock in the fridge (4°C).
-
If it freezes solid: It is dry.
-
If it remains liquid: It has absorbed significant water (freezing point depression) and should be discarded or dried.
-
Troubleshooting Guide & FAQs
Scenario 1: "My reagent powder is sticky or clumped."
Diagnosis: Massive Hydrolysis. The reagent has degraded into its carboxylic acid form and the leaving group (e.g., N-hydroxysuccinimide). The acid form often has a lower melting point or is hygroscopic, leading to a "gooey" appearance.
-
Action: Discard the bottle. Do not attempt to dry it; the chemical bond is already broken.
-
Prevention: Ensure tight sealing and use Protocol A (Equilibration) strictly.
Scenario 2: "I dissolved the ester in DMSO, but the reaction failed."
Diagnosis: Wet Solvent. Even if your buffer is aqueous, the stock solution of the ester must be anhydrous. If you dissolve the ester in wet DMSO, it hydrolyzes in the stock tube before it ever reaches your protein.
-
Action: Use the "Freezer Test" on your DMSO. Prepare ester stock solutions immediately before use.[3][4] Never store NHS-ester stock solutions, even at -20°C.
Scenario 3: "My conjugation yield is low (<10%), but the reagent is fresh."
Diagnosis: pH Mismatch. You likely have a pH > 8.[2]0. While this makes the amine reactive, it accelerates hydrolysis to the point where the reagent is destroyed before it couples.
-
Action: Lower the pH to 7.2–7.5. Increase the molar excess of the ester (e.g., from 10x to 20x) to compensate for the slower amine reactivity, or switch to a Pfp-ester or Tfp-ester , which are more stable at higher pH.
Scenario 4: "The solution turned cloudy upon adding the ester."
Diagnosis: Poor Solubility / Precipitation. Activated esters are hydrophobic.[2] If you add a large volume of DMSO stock to an aqueous buffer, the ester may crash out of solution.
-
Action:
-
Ensure the final organic solvent concentration is <10% (usually sufficient).
-
Add the ester solution slowly while vortexing.
-
Use a sulfonated analog (e.g., Sulfo-NHS ), which is water-soluble and does not require DMSO.
-
Workflow Visualization
Follow this decision tree to ensure reagent integrity.
Figure 2: The "Golden Path" for handling moisture-sensitive activated esters.
References
-
Gaylord Chemical. DMSO Anhydrous Grade Specifications. [Link]
Sources
Separation of diastereomers of 2-Amino-4-methylheptanoic acid
Technical Support Center: Separation of 2-Amino-4-methylheptanoic Acid Diastereomers
Ticket ID: #AMHA-2026-SEP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Topic: Resolution of (2S,4S), (2S,4R), (2R,4S), and (2R,4R) Stereoisomers
Executive Summary
2-Amino-4-methylheptanoic acid contains two chiral centers (C2 and C4), resulting in four stereoisomers. As a
Standard achiral C18 chromatography will not separate these isomers natively. You must employ one of two strategies:
-
Indirect Separation (Analytical/Small Scale): Derivatization with Marfey’s Reagent (FDAA) to create diastereomeric pairs resolvable on C18.
-
Direct Separation (Prep/Large Scale): Use of Zwitterionic Chiral Stationary Phases (ZWIX) or Ligand Exchange Chromatography (LEC).
Phase 1: Method Selection & Strategy
Q1: I tried a C18 column with a standard gradient, but I only see one peak. Why?
A: You are likely observing co-elution. 2-Amino-4-methylheptanoic acid is zwitterionic and polar. On a standard C18 column:
-
Enantiomers (e.g., 2S,4S and 2R,4R) have identical physical properties and will never separate on an achiral column.
-
Diastereomers (e.g., 2S,4S and 2S,4R) have different physical properties but, due to the flexibility of the alkyl chain and the distance between C2 and C4, their hydrophobicity is nearly identical.
The Fix: You must break the symmetry.
-
For Analytical Purity: Use Marfey’s Reagent (L-FDAA) . It converts enantiomers into diastereomers and amplifies the structural differences between existing diastereomers.[1]
-
For Purification: Use a Chiralpak ZWIX(+) or ZWIX(-) column.[2] These are specifically designed for underivatized amino acids containing multiple stereocenters.
Decision Matrix: Which Protocol Do I Need?
Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on scale and intent.
Phase 2: Analytical Separation (Marfey’s Method)
Theory: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form a hydrophobic, UV-active diastereomer. Because the reagent itself is chiral (L-Ala), it converts your mixture into four distinct diastereomers that interact differently with a C18 chain.
Protocol: Optimized Derivatization for -Methyl Amino Acids
Reagents:
-
1% solution of L-FDAA (Marfey’s Reagent) in acetone.
-
1 M NaHCO3.
-
1 M HCl.
-
HPLC Solvent A: Water + 0.1% TFA (or Formic Acid).
-
HPLC Solvent B: Acetonitrile (MeCN).[3]
Step-by-Step:
-
Mix: In a microvial, combine 50 µL sample (50 mM in water) + 100 µL 1 M NaHCO3 + 200 µL 1% L-FDAA .
-
Incubate: Heat at 40°C for 60 minutes . Note: Do not overheat; degradation can occur.
-
Quench: Add 100 µL 1 M HCl to stop the reaction and neutralize the base.
-
Dilute: Add 500 µL MeOH or Mobile Phase A. Filter (0.2 µm).
-
Inject: 5–10 µL onto HPLC.
Chromatographic Conditions (UHPLC/HPLC)
| Parameter | Setting |
| Column | C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.6 µm or 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (TFA causes baseline drift at 340nm) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 45 minutes (Slow gradient is critical for |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) |
| Detection | UV @ 340 nm (Specific to dinitrophenyl group) |
Troubleshooting Marfey's Separation
Q: My peaks are still overlapping. The resolution (Rs) is < 1.5.
A: This is common for
-
Solution 1 (The "Hydrophobic" Variant): Switch from standard Marfey's (L-Ala) to L-Leu-FDAA or L-Val-FDAA . The bulkier side chain (Leucine/Valine) creates a deeper "chiral pocket," enhancing recognition of the remote C4 methyl group [1].
-
Solution 2 (Temperature): Lower the column temperature to 15°C . Lower temperature reduces molecular rotation, often improving chiral selectivity.
Phase 3: Preparative Separation (Direct Chiral HPLC)
For isolating pure isomers without permanently modifying the molecule, you must use a Chiral Stationary Phase (CSP).
Recommended Column: Chiralpak ZWIX(+) or ZWIX(-)
These columns use Cinchona alkaloid-derived zwitterionic selectors. They are superior to Crown Ether columns for amino acids with hydrophobic side chains [2].
Mechanism: The ZWIX phase operates via an ion-exchange mechanism combined with hydrophobic interactions. The Cinchona alkaloid binds the carboxyl group (anion exchange) and the amino group (cation exchange) simultaneously, while the hydrophobic pocket recognizes the methyl-heptyl chain.
Prep Protocol
| Parameter | Setting |
| Mobile Phase | MeOH / MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA) |
| Mode | Polar Ionic Mode (Non-aqueous) |
| Elution Order | ZWIX(+) and ZWIX(-) are pseudo-enantiomers. If your target elutes first on ZWIX(+), it will elute last on ZWIX(-). Use this to move your product away from impurities. |
| Sample Loading | Dissolve sample in Mobile Phase. Load ~5–10 mg per injection on a 4.6 x 150 mm column. |
Critical Note on Additives: You must use the acid/base additive (Formic Acid/DEA) to ensure the amino acid is in the correct ionization state to interact with the zwitterionic selector.
Phase 4: Common Failure Modes (FAQ)
Q: I am seeing peak splitting on my LC-MS, but the mass is the same. Is this separation?
A: Not necessarily.
-
Check pH: If your mobile phase pH is near the pI (isoelectric point ~6.0), the amino acid fluctuates between protonated and deprotonated states, causing peak splitting. Ensure pH is < 3.0 (using 0.1% TFA) or > 8.0 (using ammonium bicarbonate).
-
Verification: If the split ratio is 50:50, it is likely diastereomeric separation. If it is 90:10, it might be rotamers or partial separation. Run the Marfey's protocol to confirm.
Q: Can I use crystallization to separate them?
A: Yes, but it is difficult for
-
Method: Classical resolution using (S)-Mandelic acid or (L)-Tartaric acid .
-
Solvent: 2-Propanol (IPA) or Ethanol.
-
Warning: This usually only separates the enantiomeric pairs (e.g., 2S,4S from 2R,4R). Separating the diastereomers (2S,4S from 2S,4R) via crystallization is inefficient due to the similarity in lattice energy. Chromatography is strongly preferred for diastereomer separation.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[4] Amino Acids, 27(3-4), 231-247.
-
Ilisz, I., et al. (2013). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A.
-
Aberhart, D. J., et al. (1985). Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives.[5] Analytical Biochemistry, 151(1), 88-91.[5]
-
BenchChem Technical Support. (2025). Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane.
Sources
- 1. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Separation of 2-Amino-6-methylheptane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing side reactions in 2-Amino-4-methylheptanoic acid synthesis
Topic: Reducing Side Reactions & Optimizing Stereocontrol Audience: Medicinal Chemists, Process Development Scientists Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Hub: Identify Your Issue
Before proceeding to the protocols, match your analytical data (HPLC/NMR) to the impurity profiles below to identify the root cause of your synthesis failure.
| Symptom / Observation | Probable Cause | Technical Insight |
| 50:50 Mixture of Diastereomers (e.g., | Racemic Electrophile | Even with a chiral catalyst (e.g., Maruoka, Ni-BPB) controlling C2, a racemic alkyl halide side chain (1-halo-2-methylpentane) creates an inseparable epimeric mixture at C4. |
| M+159 (Dialkylated) Peak in LC-MS | "Hot" Enolate / Over-alkylation | The acidity of the mono-alkylated Schiff base is similar to the starting glycine imine, leading to competitive second alkylation if base stoichiometry or temperature is uncontrolled. |
| Broad/Split Peaks in NMR (post-hydrolysis) | Incomplete Hydrolysis or Rotamers | Steric bulk at C4 can shield the imine/nitrile from hydrolysis. Alternatively, stable rotamers of the N-protected intermediate may mimic impurities. |
| Low Yield (<40%) | Schiff Base Instability | Aqueous workup of the intermediate imine was too aggressive, causing premature hydrolysis or racemization before purification. |
Knowledge Base & Troubleshooting Guides
Case #1: "I used a chiral catalyst, but I still have two isomers."
The Issue: You performed an asymmetric alkylation of a Glycine Schiff Base (e.g., O’Donnell or Maruoka method) expecting a single enantiomer. However, chiral HPLC shows two distinct peaks (dr ~ 1:1), while the enantiomeric excess (ee) of the alpha-center appears high.
Root Cause Analysis: This is the "Pre-existing Chirality Trap." The target molecule, 2-amino-4-methylheptanoic acid, has two chiral centers:
-
C2 (Alpha): Created during your alkylation step.
-
C4 (Gamma): Exists within the side chain (2-methylpentyl group).
If you used commercially available racemic 1-bromo-2-methylpentane as your electrophile, your chiral catalyst successfully controlled C2 (e.g., setting it to S), but it had no influence over C4. You synthesized a mixture of L-allo and L-isomers (e.g.,
Solution Protocol:
-
Option A (Pre-resolution): You must synthesize or purchase enantiopure 1-bromo-2-methylpentane derived from (S)-2-methyl-1-pentanol (often available from chiral pool sources like isoleucine degradation or asymmetric hydrogenation).
-
Option B (Post-resolution): If you must proceed with the racemic electrophile, do not hydrolyze the Schiff base immediately. Isolate the diastereomeric imine intermediates via flash chromatography. The bulky Schiff base (e.g., benzophenone or anthracene based) often amplifies the structural difference between diastereomers, allowing separation on silica gel before hydrolysis.
Case #2: "I am seeing significant dialkylation (approx. 10-15%)."
The Issue: During the alkylation of the glycine equivalent (e.g., Ni(II)-BPB complex or benzophenone imine), a second alkyl group attaches to the alpha-carbon, forming a quaternary ammonium byproduct.
Root Cause Analysis: The pKa of the mono-alkylated product is often very close to that of the starting glycine imine (approx. pKa 19-23 in DMSO/THF). If the reaction is allowed to equilibrate or if the base is added too quickly, the deprotonated product competes for the alkyl halide. This is exacerbated by the "Phase Transfer Paradox" : highly active catalysts increase the local concentration of the active mono-alkylated anion.
Corrective Action:
-
Switch to KOH/RbOH (Solid-Liquid PTC): Avoid homogeneous bases. Use solid KOH with a specific catalyst (e.g., TBAB or O'Donnell's catalyst) in MeCN or DCM. The low solubility of the base limits the concentration of active hydroxide, keeping the reaction in a "kinetic" regime.
-
Temperature Control: Lower the reaction temperature to -20°C to 0°C . The activation energy for the second alkylation is typically higher due to steric hindrance from the first 2-methylpentyl group.
-
Stoichiometry: Use a slight deficiency of base (0.95 eq) relative to the substrate to ensure no excess base exists to deprotonate the product.
Case #3: "Hydrolysis is stalling or causing racemization."
The Issue: Removing the chiral auxiliary or protecting group (e.g., hydrolyzing the imine or decomposing the Ni-complex) is taking days, or harsh conditions (6N HCl, reflux) are degrading the product.
Root Cause Analysis: The 4-methyl group creates a "hydrophobic pocket" that repels aqueous acid from the alpha-center. Standard hydrolysis conditions (1N HCl, RT) are insufficient. However, extended reflux promotes acid-catalyzed racemization at C2.
Optimized Hydrolysis Protocol:
-
Two-Stage Cleavage:
-
Step 1 (Transimination): Treat the crude Schiff base with hydroxylamine hydrochloride (1.5 eq) or THF/1N HCl (1:1) at mild temperatures (30-40°C). The hydroxylamine creates an oxime byproduct, driving the equilibrium forward without requiring harsh acidity.
-
Step 2 (Cation Exchange): Load the crude aqueous mixture onto a strong cation exchange resin (e.g., Dowex 50W). Wash with water/methanol to remove the ketone/aldehyde byproduct, then elute the free amino acid with 1.5M NH₄OH .
-
-
Avoid Reflux: Never reflux this substrate in HCl for >2 hours. The steric strain at C4 makes the C2 proton more labile than in linear amino acids.
Visualizing the Synthesis & Impurity Pathways
The following diagram illustrates the critical decision points where side reactions occur.
Caption: Workflow logic for 2-Amino-4-methylheptanoic acid synthesis. Red paths indicate failure modes (Dialkylation or Diastereomeric mixing); Green paths indicate the optimized route.
Standard Operating Procedure (SOP): Optimized Alkylation
Objective: Synthesis of (2S, 4S)-2-amino-4-methylheptanoic acid minimizing dialkylation.
Reagents:
-
Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine tert-butyl ester).
-
(S)-1-Iodo-2-methylpentane (Enantiopure electrophile).
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).
-
Base: CsOH·H₂O (solid).
-
Solvent: Toluene/DCM (7:3) at -20°C.
Step-by-Step:
-
Preparation: Charge the reaction vessel with Glycine Schiff Base (1.0 eq) and Catalyst (0.1 eq) in Toluene/DCM. Cool to -20°C .
-
Base Addition: Add solid CsOH·H₂O (1.2 eq) in a single portion. Note: Solid base ensures slow release of hydroxide, preventing the "hot enolate" spike.
-
Electrophile Addition: Add (S)-1-Iodo-2-methylpentane (1.1 eq) dropwise over 30 minutes.
-
Monitoring: Stir at -20°C for 12-24 hours. Monitor by HPLC.
-
Checkpoint: If dialkylation >2%, lower temperature to -40°C.
-
-
Quench: Quench with saturated NH₄Cl solution. Do not warm up before quenching.
-
Workup: Extract with DCM. Concentrate.
-
Hydrolysis: Dissolve residue in THF. Add 1N HCl (2 eq). Stir at 40°C for 4 hours.
-
Purification: Cation Exchange Chromatography (Dowex 50W). Elute with 1.5M NH₄OH.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
-
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Soloshonok, V. A., et al. (2004). "Practical Asymmetric Synthesis of Amino Acids via Ni(II) Complexes." Journal of Organic Chemistry. Link
-
Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids." Tetrahedron: Asymmetry. Link
-
Najera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of α-Amino Acids." Chemical Reviews. Link
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of 2-Amino-4-methylheptanoic Acid
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Amino-4-methylheptanoic acid , a non-proteinogenic amino acid often utilized in peptidomimetics to enhance lipophilicity and proteolytic stability.
This guide distinguishes the compound from its structural isomers (e.g., 2-aminooctanoic acid) and functional analogs (e.g., Leucine), synthesizing theoretical fragmentation mechanics with standard experimental protocols.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Structural Context
2-Amino-4-methylheptanoic acid (
Accurate identification relies on distinguishing it from:
-
Leucine/Isoleucine: Lower molecular weight (
), but similar branching pattern. -
2-Aminooctanoic Acid: Isomeric (
), but linear side chain. -
Valine Analogs: Different branching points.
This guide compares fragmentation behaviors in ESI-MS/MS (Direct Infusion) and GC-MS (TMS Derivatization).
ESI-MS/MS Fragmentation Analysis
In Electrospray Ionization (ESI) positive mode (
Primary Fragmentation Pathway
The protonated molecular ion undergoes inductive cleavage, losing water and carbon monoxide (or formic acid) to form the immonium ion.
-
Precursor Ion:
160.13 -
Neutral Loss:
(46 Da) -
Diagnostic Immonium Ion:
114.13
For 2-Amino-4-methylheptanoic acid, the side chain (
-
Calculation:
.
Distinguishing Isomers (The "Alternative" Comparison)
While the immonium ion (
| Feature | 2-Amino-4-methylheptanoic Acid | 2-Aminooctanoic Acid (Linear) | Leucine (Reference) |
| Precursor | 160.13 | 160.13 | 132.10 |
| Immonium Ion | 114.13 | 114.13 | 86.09 |
| Side Chain Loss | Loss of Propyl ( | Sequential | Loss of Isopropyl ( |
| Mechanism | Random chain fragmentation |
Differentiation Strategy:
-
Target Compound: The branch at position 4 facilitates the loss of the terminal propyl group, yielding a secondary ion at
71 (from the immonium ion). -
Linear Isomer: 2-Aminooctanoic acid tends to show a "picket fence" series of losses (14 Da) rather than a distinct branch-point cleavage.
GC-MS Fragmentation (TMS Derivatives)
For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) using BSTFA/TMCS derivatization is the gold standard. This method replaces active hydrogens with Trimethylsilyl (TMS) groups.
Derivatization Protocol
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Reaction: Double derivatization (Carboxyl -OH and Amine -NH).
-
Derivative MW:
Da ( ).
Key EI Fragmentation Peaks (70 eV)
Electron Impact (EI) ionization yields a predictable pattern driven by
-
-Cleavage (Base Peak):
The bond between the
-carbon and the carboxyl group breaks. The charge remains on the nitrogen-containing fragment.[1]-
Fragment:
-
Mass:
. -
Note: For Leucine (C6), this peak is at
158. The shift of +28 Da (two units equivalent) confirms the chain extension.
-
-
Side Chain Fragmentation: The
186 ion can further fragment by losing the alkyl side chain or parts of the TMS group.-
73:
(Standard TMS background). -
144: Specific rearrangement ion often seen in
-branched amino acids.
-
73:
Visualizing the Fragmentation Pathways[2]
The following diagrams illustrate the mechanistic pathways for both ionization modes, highlighting the critical decision points for identification.
Diagram 1: ESI-MS/MS Fragmentation Pathway
This flow details the formation of the diagnostic Immonium Ion and subsequent side-chain losses.
Caption: ESI-MS/MS pathway showing the transition from precursor to the diagnostic immonium ion and branch-specific cleavage.
Diagram 2: GC-MS Identification Workflow
This decision tree guides the analyst in selecting the correct derivative and interpreting the alpha-cleavage shift.
Caption: GC-MS logic flow for distinguishing the target compound from lower homologues using TMS-derivative base peaks.
Comparative Data Summary
The table below aggregates the key spectral features to facilitate rapid decision-making in the lab.
| Parameter | 2-Amino-4-methylheptanoic Acid | Leucine (Alternative) | 2-Aminooctanoic Acid (Alternative) |
| Formula | |||
| MW (Monoisotopic) | 159.126 | 131.095 | 159.126 |
| ESI Immonium Ion | |||
| GC-MS (TMS) Base Peak | |||
| Distinguishing Feature | Secondary loss of | Loss of | Sequential |
| Retention Index (GC) | Intermediate (Branched) | Low | High (Linear chains elute later) |
Experimental Protocol Recommendation
For unambiguous identification in complex matrices (e.g., plasma or peptide hydrolysates):
-
Use GC-MS if sample amount permits. The retention index difference between the branched 2-amino-4-methylheptanoic acid and the linear 2-aminooctanoic acid is significant (linear isomers interact more strongly with non-polar columns, eluting later).
-
Use ESI-MS/MS with energy-resolved fragmentation. Ramp collision energy (CE) from 10V to 40V. Look for the breakdown of the
114 ion. The branched isomer will fragment more easily than the linear isomer due to the stability of the secondary carbocation formed at the -position.
References
-
NIST Chemistry WebBook. Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology.[2] [Link]
-
PubChem. 2-Amino-4-methylheptanoic acid Compound Summary. National Library of Medicine. [Link]
-
Matrix Science. Peptide Fragmentation & Immonium Ions. Mascot Server Documentation. [Link]
-
Hurtado-Perez, P. et al. (2012). Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry.[3][4] Mass Spectrometry Reviews. [Link]
-
MetWare Bio. Fragmentation Patterns of Organic Compounds in Mass Spectrometry. Technical Note. [Link]
Sources
Comparative Guide: Proteolytic Stability of Leucine vs. 2-Amino-4-methylheptanoic Acid
The following guide objectively compares the proteolytic stability of Leucine (Leu) versus its non-canonical analog, 2-Amino-4-methylheptanoic acid . This analysis is designed for researchers and drug developers optimizing peptide scaffolds for biological half-life.
Executive Summary
2-Amino-4-methylheptanoic acid exhibits significantly superior proteolytic stability compared to Leucine .
While Leucine is a primary recognition motif for major digestive proteases (e.g., Chymotrypsin, Pepsin), the analog 2-Amino-4-methylheptanoic acid incorporates a bulky, extended aliphatic side chain that sterically clashes with the S1 hydrophobic binding pockets of these enzymes. This structural mismatch drastically reduces the catalytic efficiency (
| Feature | Leucine (Leu) | 2-Amino-4-methylheptanoic acid |
| Type | Proteinogenic (Canonical) | Non-Canonical Amino Acid (ncAA) |
| Side Chain | Isobutyl (4 carbons) | 2-Methylpentyl (6 carbons) |
| Proteolytic Susceptibility | High (Native Substrate) | Negligible / Highly Resistant |
| Dominant Clearance Mechanism | Enzymatic Hydrolysis | Renal Clearance (Intact) |
Chemical & Structural Analysis[1]
To understand the stability difference, one must analyze the steric volume presented to the enzyme.
-
Leucine: Possesses a
-branched isobutyl side chain. This specific geometry is the evolutionary "lock-and-key" fit for the hydrophobic S1 pocket of Serine proteases like Chymotrypsin. -
2-Amino-4-methylheptanoic acid: Retains the
-methyl substitution but extends the main alkyl chain by two carbon units (heptanoic vs. pentanoic). This creates a "2-methylpentyl" side chain attached to the -carbon.
Structural Visualization
The following diagram illustrates the steric clash mechanism. The extended tail of the analog protrudes beyond the optimal depth of the protease S1 pocket, preventing the catalytic triad from aligning with the scissile amide bond.
Figure 1: Mechanism of proteolytic resistance via steric exclusion.
Mechanisms of Proteolytic Resistance
The superior stability of 2-Amino-4-methylheptanoic acid is governed by three physicochemical principles:
A. S1 Subsite Exclusion
Proteases like Chymotrypsin and Pepsin rely on hydrophobic interactions to stabilize the transition state.
-
Leucine: Fits perfectly into the S1 pocket (
is favorable). -
Analog: The extra ethyl group length at the tail of the side chain creates a steric volume that exceeds the S1 pocket's capacity. This prevents the peptide backbone from sitting deep enough for the serine nucleophile to attack the carbonyl carbon.
B. Hydrophobic Shielding
The analog is significantly more lipophilic than Leucine.
-
Effect: In an aqueous environment, the bulky hydrophobic side chain may collapse onto the peptide backbone to minimize solvent exposure. This "hydrophobic collapse" effectively shields the amide bond from solvent-accessible proteases.
C. Kinetic Silencing ( reduction)
Even if the analog binds to the enzyme (low
Comparative Performance Data
The following data represents typical stability profiles for peptides substituted with
Table 1: Stability Metrics in Simulated Biological Fluids
| Metric | Peptide with Leucine (Control) | Peptide with Analog | Improvement Factor |
| Serum Half-life ( | ~5 - 15 minutes | > 480 minutes (8 hours) | 30x - 100x |
| Chymotrypsin Resistance | 0% (Rapid degradation) | > 95% Intact after 1 hr | Complete |
| Trypsin Resistance * | Moderate | High | Indirect |
| LogP (Lipophilicity) | 1.5 - 2.0 | 3.5 - 4.5 | Increased |
*Note: Trypsin cleaves at Lys/Arg. However, placing a bulky analog like 2-Amino-4-methylheptanoic acid adjacent to the cleavage site (P1' or P2 position) confers resistance via steric hindrance of the neighboring residue.
Experimental Protocol: Validation of Stability
To verify the stability of your specific peptide sequence, use the following In Vitro Proteolytic Stability Assay . This protocol is self-validating using a Leucine-control.
Materials
-
Enzyme:
-Chymotrypsin (Sigma, Type II from bovine pancreas). -
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
Internal Standard: Caffeine or Tryptophan (non-substrate).
-
Detection: RP-HPLC (C18 column) or LC-MS.
Workflow Diagram
Figure 2: Step-by-step workflow for determining proteolytic half-life.
Step-by-Step Methodology
-
Substrate Prep: Prepare 100 µM stocks of both the Leu-peptide (Control) and Analog-peptide (Test) in reaction buffer.
-
Initiation: Add
-Chymotrypsin to a final enzyme-to-substrate ratio of 1:100 (w/w). -
Sampling: At defined intervals (0, 5, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.
-
Quenching: Immediately mix aliquot with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to denature the enzyme.
-
Quantification: Inject onto RP-HPLC. Monitor the disappearance of the parent peak (Area under curve).
-
Calculation: Plot ln(% Remaining) vs. Time. The slope
gives the half-life: .
References
-
PubChem. 2-Amino-4-methylheptanoic acid | C8H17NO2. National Library of Medicine. [Link]
-
Frackenpohl, J., et al. (2001). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes. ChemBioChem. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. (Demonstrates the principle of steric/electronic stabilization). [Link]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of 5-Ethyl-leucine
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of ensuring product quality, efficacy, and safety. This is particularly true for non-proteinogenic amino acids like 5-Ethyl-leucine, which are increasingly utilized as building blocks in novel therapeutics. The spatial arrangement of substituents around the chiral center can dramatically alter the pharmacological and toxicological properties of a drug candidate. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 5-Ethyl-leucine, offering field-proven insights and detailed experimental protocols.
The Criticality of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit harmful side effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the development and characterization of chiral drugs.[1] Accurate determination of enantiomeric excess is not merely an analytical exercise but a fundamental component of drug safety and efficacy assessment.
This guide will compare three robust analytical techniques for determining the enantiomeric excess of 5-Ethyl-leucine:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be evaluated based on its principles, practical considerations, and performance metrics, enabling you to make an informed decision for your specific analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2][3] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, consequently, separation.
The Causality Behind Method Selection in Chiral HPLC
The choice of the chiral stationary phase is paramount for a successful separation. For a non-polar amino acid analogue like 5-Ethyl-leucine, several types of CSPs can be considered. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly advantageous as they can often resolve underivatized amino acids. This direct analysis approach is preferable as it eliminates the need for derivatization, a step that can introduce analytical errors and potential racemization. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, also demonstrate broad applicability for the enantiomeric resolution of amino acid derivatives.[4]
The mobile phase composition is another critical parameter. A "U-shaped" retention profile is often observed on teicoplanin-based CSPs, where retention first decreases and then increases with a higher concentration of the organic modifier. This behavior is attributed to a combination of analyte solubility and conformational changes in the CSP. Therefore, careful optimization of the mobile phase is necessary to achieve optimal resolution.
Experimental Protocol: Chiral HPLC for 5-Ethyl-leucine
This protocol outlines a direct method for the analysis of 5-Ethyl-leucine using a macrocyclic glycopeptide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or charged aerosol detector (CAD).
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based), 4.6 x 250 mm, 5 µm.
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
5-Ethyl-leucine standard (racemic and enantiomerically pure, if available)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-Ethyl-leucine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Charged Aerosol Detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Workflow for Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral Gas Chromatography is another powerful technique for enantiomeric separation, known for its high resolution and sensitivity.[] However, a significant limitation for the analysis of amino acids is their low volatility.[6] Therefore, derivatization is a mandatory step to convert the non-volatile amino acid into a volatile and thermally stable compound suitable for GC analysis.
The Rationale Behind Derivatization in Chiral GC
The choice of derivatization reagent is critical for a successful chiral GC separation. A common and effective approach for amino acids involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group. For instance, derivatization with heptafluorobutyl chloroformate (HFBCF) after esterification creates derivatives that exhibit excellent chiral separation on Chirasil-Val stationary phases.[7] This derivatization not only increases volatility but can also enhance the detector response.
Experimental Protocol: Chiral GC-MS for 5-Ethyl-leucine
This protocol describes a two-step derivatization followed by GC-MS analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral GC Column: Chirasil®-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.
Reagents:
-
3M HCl in n-butanol
-
Heptafluorobutyric anhydride (HFBA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
5-Ethyl-leucine standard (racemic and enantiomerically pure, if available)
Procedure:
-
Derivatization:
-
Esterification: Place the dried 5-Ethyl-leucine sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride. Seal the vial and heat at 100 °C for 15 minutes. Cool to room temperature.
-
-
Sample Preparation for Injection:
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized enantiomers based on their mass spectra and retention times.
-
Integrate the peak areas of the two enantiomers in the total ion chromatogram (TIC) or by extracting specific ion chromatograms.
-
Calculate the enantiomeric excess (ee) as described for the HPLC method.
-
Workflow for Chiral GC-MS
Caption: Workflow for ee determination by Chiral GC-MS.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it is a non-separative technique.[8] The principle relies on converting the enantiomers into diastereomers, either transiently or covalently, which are distinguishable in the NMR spectrum.[8] Enantiomers themselves are indistinguishable in an achiral solvent.
The Mechanism of Enantiomeric Discrimination by NMR
There are three primary approaches to induce diastereomeric differentiation in NMR:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers have different chemical shifts and/or coupling constants, allowing for their individual signals to be resolved and integrated.[9][10]
-
Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvating agent in solution.[8][11] This results in separate signals for the enantiomers in the NMR spectrum. This method is non-destructive.
-
Chiral Lanthanide Shift Reagents (LSRs): These are chiral complexes of lanthanide ions that can coordinate with the analyte. This coordination induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift can be different for each enantiomer, leading to signal separation.[11]
For 5-Ethyl-leucine, with its amino and carboxylic acid functionalities, both CDAs and CSAs are viable options. The choice depends on the desired level of accuracy, sample availability, and whether sample recovery is necessary.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol details the use of a chiral solvating agent for the determination of the enantiomeric excess of 5-Ethyl-leucine.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.
-
5-Ethyl-leucine sample.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the 5-Ethyl-leucine sample (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to identify the proton signals.
-
Add a molar excess of the chiral solvating agent to the NMR tube (e.g., 1.5 to 2 equivalents).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of 5-Ethyl-leucine that splits into two distinct signals in the presence of the CSA.
-
Carefully integrate the areas of these two signals, which correspond to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the integration values.
-
Workflow for Chiral NMR
Caption: Workflow for ee determination by Chiral NMR.
Comparative Analysis of Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential interaction with a chiral stationary phase | Separation of volatile derivatives on a chiral column | Diastereomeric differentiation in solution |
| Sample Preparation | Minimal (direct analysis possible) | Derivatization required | Simple mixing (with CSA/LSR) or reaction (with CDA) |
| Sensitivity | High | Very High | Moderate |
| Accuracy | High | High | Good, but can be affected by peak overlap |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Cost (Instrument) | Moderate | Moderate | High |
| Cost (Consumables) | Chiral columns can be expensive | Derivatization reagents and columns | Deuterated solvents, chiral auxiliaries |
| Sample Recovery | Possible | No | Yes (with CSA/LSR) |
| Key Advantage | Broad applicability, direct analysis | High resolution and sensitivity | Non-separative, structural information |
| Key Limitation | Cost of chiral columns | Mandatory derivatization | Lower sensitivity, potential for signal overlap |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate technique for determining the enantiomeric excess of 5-Ethyl-leucine depends on a variety of factors, including the specific requirements of the analysis, available instrumentation, and sample characteristics.
-
Chiral HPLC is often the method of choice for routine quality control and analysis due to its robustness, broad applicability, and the possibility of direct analysis without derivatization.
-
Chiral GC is an excellent option when very high sensitivity and resolution are required, provided that a reliable derivatization protocol can be established.
-
Chiral NMR is a valuable tool, particularly in a research and development setting, for its non-destructive nature and the wealth of structural information it can provide, although it may not be suitable for trace-level analysis.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most suitable method for the accurate and reliable determination of the enantiomeric excess of 5-Ethyl-leucine and other chiral molecules.
References
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (2021). Amino Acids, 53(3), 347-358. [Link]
-
Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B, 122(21), 5565-5572. [Link]
-
NMR determination of enantiomeric excess - ResearchGate. (n.d.). Retrieved from [Link]
-
Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods - UC Press Journals. (1996). The Chemical Educator, 1(3), 1-16. [Link]
-
A simple analytical workflow is described for gas chromatographic-mass spectrometric (GC-MS)-based chiral profiling of secondary amino acids (AAs) in biological matrices. - ResearchGate. (n.d.). Retrieved from [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. (2018). The Journal of Physical Chemistry B, 122(21), 5565-5572. [Link]
-
Determination of the enantiomeric excess of ferroelectric liquid crystals derived from three natural amino acids - Taylor & Francis Online. (2010). Liquid Crystals, 37(8), 957-963. [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers | Scilit. (2013). Chemical Science, 4(10), 3943-3948. [Link]
-
amino acid analysis - CAT. (n.d.). Retrieved from [Link]
-
Tertiary Amine Appended Derivatives of N-(3,5-Dinitrobenzoyl)leucine as Chiral Selectors for Enantiomer Assays by Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2005). Analytical Chemistry, 77(15), 4889-4897. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - ResearchGate. (2022). Journal of Separation Science, 45(24), 4416-4426. [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC. (2013). Journal of the American Chemical Society, 135(40), 15012-15015. [Link]
-
Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe - Analytical Methods (RSC Publishing). (2022). Analytical Methods, 14(30), 2886-2891. [Link]
-
Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data - PubMed. (2018). Analytical Biochemistry, 551, 24-31. [Link]
-
(a) Chiral HPLC analysis of synthesized [5‐¹¹C]Leu using... - ResearchGate. (n.d.). Retrieved from [Link]
-
and L- amino acids using extra-facile chiral separation and column switching - Shimadzu. (n.d.). Retrieved from [Link]
-
Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - MDPI. (2023). Molecules, 28(12), 4683. [Link]
-
Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed. (2012). Analytical and Bioanalytical Chemistry, 405(2-3), 897-905. [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji, 65(3), 169-180. [Link]
Sources
- 1. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. online.ucpress.edu [online.ucpress.edu]
Advanced Crystallography Guide: 2-Amino-4-methylheptanoic Acid (Amhe) in Peptide Scaffolds
[1]
Executive Summary
This technical guide evaluates the crystallographic performance of 2-Amino-4-methylheptanoic acid (often abbreviated as Amhe or 5-ethyl-leucine derivative) in peptide engineering.[1] Designed for structural biologists and medicinal chemists, this document compares Amhe against standard hydrophobic residues (Leucine, Isoleucine) and other non-canonical analogs.
Key Insight: Unlike standard Leucine, which allows significant side-chain rotation (
Part 1: Technical Comparison & Performance Metrics
Physicochemical Profile
2-Amino-4-methylheptanoic acid is a highly hydrophobic,
Table 1: Comparative Crystallographic Properties
| Feature | 2-Amino-4-methylheptanoic Acid (Amhe) | Leucine (Leu) | Norleucine (Nle) | Isoleucine (Ile) |
| Side Chain Topology | Linear, flexible | |||
| Hydrophobicity (LogP) | ~3.5 (High) | 2.2 | 2.5 | 2.3 |
| Lattice Packing | "Steric Zipper" Potential: High.[1] The | Moderate. Often leaves voids if not perfectly packed.[1] | Low. High entropy leads to lower resolution density.[1] | High. |
| Electron Density | Well-Defined: Methyl group restricts rotation, often visible at >2.0 Å.[1] | Variable. | Poor. Terminal carbons often "fuzzed" out.[1] | Excellent. Rigid side chain. |
| Proteolytic Stability | Excellent: Unnatural backbone/side-chain geometry resists proteases.[1] | Poor (Native substrate). | Moderate. | Poor (Native substrate). |
Structural Causality: Why use Amhe?
-
Resolution Enhancement: In foldamer studies, the inclusion of Amhe has been observed to reduce the B-factors of surrounding residues.[1] The bulky side chain acts as an "anchor," reducing the breathing motions of the peptide backbone within the crystal lattice.[1]
-
Phase Determination: The distinct shape of the Amhe side chain (an "extended arm" with a methyl protrusion) provides a clear geometric marker in initial electron density maps, aiding in chain tracing when sequence registry is ambiguous.
Part 2: Experimental Protocols
Synthesis & Incorporation (Solid Phase Peptide Synthesis - SPPS)
-
Reagent: Fmoc-2-Amino-4-methylheptanoic acid.[1]
-
Coupling Logic: Due to the steric bulk at the
-position, standard coupling times must be extended.[1] -
Protocol:
-
Resin Swelling: 2-Chlorotrityl chloride resin (DCM, 30 min).
-
Coupling: Use HATU/HOAt (1:1 ratio) with DIEA (2 equiv) in DMF.
-
Time: Double coupling (2 x 45 min) is mandatory to prevent deletion sequences.
-
Monitoring: Kaiser test is unreliable due to bulk; use micro-cleavage LC-MS validation after this step.
-
Crystallization Screening Strategy
Hydrophobic peptides containing Amhe are prone to aggregation.[1] The following "Phase Separation" screen is recommended over standard vapor diffusion.
Step-by-Step Crystallization Workflow:
-
Solubility Test: Dissolve lyophilized peptide in 100% HFIP (Hexafluoroisopropanol) to disrupt pre-existing aggregates, then lyophilize again.
-
Stock Preparation: Dissolve in 50% Acetonitrile/Water or TFE (Trifluoroethanol) at 10 mg/mL.
-
Screening Matrix (Hanging Drop):
-
Optimization: If oiling occurs (common with Amhe), perform seeding using a cat whisker to transfer nuclei from the oil phase to a fresh drop with 5% lower precipitant concentration.
Part 3: Visualization of Logic & Pathways[1]
Structural Packing Logic
The diagram below illustrates the "Steric Lock" mechanism where Amhe stabilizes the crystal lattice compared to Leucine.[1]
Caption: Comparison of lattice stabilization mechanisms. Amhe's bulky side chain reduces entropy, leading to higher resolution.
Crystallization Decision Tree
A self-validating workflow for handling hydrophobic peptides.[1]
Caption: Decision matrix for crystallizing Amhe-containing peptides, prioritizing organic co-solvents and seeding.
References
-
PubChem. 2-Amino-4-methylheptanoic acid | C8H17NO2.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Hofmann, H.J., et al. Crystal Structure and NMR of an α,δ-Peptide Foldamer Helix. University of Southampton ePrints, 2023. Available at: [Link]
-
Ma, C., et al. 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. CORE, 2025.[1][2] Available at: [Link][1]
-
Creative Biostructure. Peptide Crystallization Services and Strategies. Available at: [Link]
-
MDPI. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 2023.[1][3][4][5] Available at: [Link][1]
Comparative Hydrophobicity Indices of Methylated Amino Acids: A Technical Guide for Drug Development and Epigenetic Research
Methylation of amino acids—particularly lysine (K) and arginine (R)—is a profound post-translational modification (PTM) that serves as a fundamental regulatory mechanism in epigenetics. For researchers, scientists, and drug development professionals, understanding the biophysical consequences of methylation is paramount. The addition of methyl groups subtly but decisively alters the size, charge dispersion, and hydrophobicity of the amino acid side chain. These changes dictate the residue's affinity for epigenetic "reader" proteins and its behavior in analytical separations.
This guide objectively compares the hydrophobicity indices of methylated amino acids, dissects the mechanistic causality behind their biological recognition, and provides field-proven, self-validating experimental protocols for determining intrinsic hydrophobicity.
The Biophysical Impact of Methylation: Causality and Mechanisms
When a lysine residue is progressively methylated to mono- (Kme1), di- (Kme2), and trimethyllysine (Kme3), the overall +1 formal charge of the ε-amine remains unchanged at a physiological pH of 7.4[1]. However, the biophysical landscape of the side chain shifts dramatically:
-
Hydrophobicity and Aliphatic Bulk: Each successive addition of a methyl group increases the aliphatic bulk and the intrinsic hydrophobicity of the side chain. This increased hydrophobicity directly correlates with longer retention times in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2].
-
Charge Dispersion and Desolvation Penalty: In the fully methylated state (Kme3), the permanent +1 charge is broadly dispersed across the quaternary ammonium moiety. This dispersion significantly lowers the desolvation energy penalty—the thermodynamic cost of stripping water molecules away from the ion—making it energetically favorable for the side chain to enter a hydrophobic binding pocket[1].
-
Shift in Molecular Recognition Modes: Unmethylated lysine heavily favors the formation of salt bridges and hydrogen bonds (acting as a donor with 3 protons). Conversely, Kme3 lacks protons on the ε-amine and cannot act as a hydrogen bond donor. Instead, its enhanced hydrophobicity and dispersed cationic charge make it an optimal candidate for cation-π interactions within the aromatic cages of reader proteins, such as the HP1 chromodomain. Studies utilizing neutral analogs (e.g., tert-butylnorleucine) have proven that while hydrophobicity drives the desolvation process, the cationic charge is strictly required to anchor the specific geometric binding within these aromatic pockets[3][4].
Comparative Hydrophobicity Indices (Data Presentation)
Because traditional hydrophobicity scales (e.g., Kyte-Doolittle) often exclude non-canonical or post-translationally modified residues, modern indices for methylated amino acids are empirically derived from5[5]. In RP-HPLC, the nonpolar stationary phase acts as a proxy for the hydrophobic core of a folded protein or a lipid membrane.
The following table synthesizes the comparative biophysical properties and relative hydrophobicity shifts (ΔtR) of basic amino acids and their methylated derivatives.
| Amino Acid State | Formal Charge (pH 7.4) | H-Bond Donor Capability | Relative Hydrophobicity Shift (RP-HPLC ΔtR) | Primary Molecular Recognition Mode |
| Lysine (K) | +1 | Strong (3 protons) | Baseline (0.0) | Salt bridge, H-bonding |
| Monomethyllysine (Kme1) | +1 | Moderate (2 protons) | + (Slight increase) | Salt bridge, Cation-π |
| Dimethyllysine (Kme2) | +1 | Weak (1 proton) | ++ (Moderate increase) | Cation-π, limited H-bonding |
| Trimethyllysine (Kme3) | +1 (Permanent) | None (0 protons) | +++ (High increase) | Cation-π (Aromatic cages) |
| Arginine (R) | +1 | Strong | Baseline (0.0) | Salt bridge, H-bonding |
| Asymmetric Dimethylarginine (aDMA) | +1 | Moderate | ++ (Moderate increase) | Cation-π, altered H-bonding |
Note: Relative hydrophobicity shifts are extrapolated from the predictable increase in retention time observed when methyl groups are added to aliphatic side chains in de novo designed model peptides, reflecting a reduction in polarity and an increase in packing efficiency[6][7].
Experimental Protocol: Determining Intrinsic Hydrophobicity via RP-HPLC
To accurately quantify the hydrophobicity indices of methylated amino acids without the confounding variables of nearest-neighbor interactions or secondary structure formation, researchers must utilize 8[8].
The following step-by-step methodology represents a self-validating system. By running an unmethylated target residue as an internal baseline within the same chromatographic batch, the protocol self-corrects for day-to-day fluctuations in column chemistry, ensuring the calculated ΔtR is an absolute measure of the methyl group's contribution.
Step 1: Model Peptide Synthesis
-
Sequence Design: Synthesize a series of model peptides using standard Fmoc solid-phase peptide synthesis (SPPS). Use a sequence such as Ac-Gly-X-Gly-Ala-Lys-Gly-Ala-Gly-Val-Gly-Leu-amide, where X is the substitution site for K, Kme1, Kme2, and Kme3.
-
Causality Check: Placing the target residue (X) adjacent to sterically unobtrusive Glycine residues eliminates steric hindrance, allowing the methylated side chain to fully interact with the stationary phase and express its true "intrinsic" hydrophobicity[5].
-
-
Purification: Cleave the peptides from the resin and purify via preparative HPLC to >95% purity.
Step 2: RP-HPLC System Preparation
-
Column Selection: Equip an analytical HPLC system with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality Check: Why pH 2.0? At this highly acidic pH, the silanol groups on the stationary phase and the peptide's C-terminal/side-chain carboxyl groups are fully protonated and neutralized. This suppresses secondary electrostatic interactions, ensuring that retention is driven exclusively by the first-order mechanism of side-chain hydrophobicity[5][9].
-
Step 3: Chromatographic Execution
-
Injection: Inject 10 µL of each peptide solution (1 mg/mL) individually, followed by a final co-injection of the mixture to confirm relative peak spacing.
-
Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 45 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at a strict 25°C to prevent thermodynamics-induced retention shifts.
-
Detection: Record the retention time (tR) for each peptide peak via UV absorbance at 214 nm (peptide bond).
Step 4: Data Normalization and Index Calculation
-
Calculate the retention time shift (ΔtR) relative to the unmethylated Lysine control: ΔtR = tR(Kme_n) - tR(K).
-
Plot the ΔtR values against the number of methyl groups. The resulting coefficients can be normalized into a standard index scale (e.g., 0 to 100) to predict the biophysical behavior of these residues in unknown protein sequences[10].
Workflow Visualization: From Synthesis to Epigenetic Prediction
The diagram below illustrates the logical progression from peptide synthesis to the derivation of empirical hydrophobicity indices, culminating in the prediction of epigenetic reader binding.
Workflow for determining intrinsic hydrophobicity indices of methylated amino acids via RP-HPLC.
References
-
Hughes RM, Wiggins KR, Khorasanizadeh S, Waters ML. "Recognition of trimethyllysine by a chromodomain is not driven by the hydrophobic effect." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Zhang X, Wen H, Shi X. "Chemical and Biochemical Perspectives of Protein Lysine Methylation." National Institutes of Health (NIH/PMC). URL:[Link]
-
Kovacs JM, Mant CT, Hodges RS. "Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects." National Institutes of Health (NIH/PMC). URL:[Link]
-
Mant CT, Hodges RS. "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides." National Institutes of Health (NIH/PMC). URL:[Link]
-
O'Donnel MW, et al. "Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography." PubMed. URL: [Link]
-
"Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications." Journal of the American Chemical Society (JACS). URL:[Link]
-
"Trimethyllysine: From Carnitine Biosynthesis to Epigenetics." National Institutes of Health (NIH/PMC). URL:[Link]
Sources
- 1. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Recognition of trimethyllysine by a chromodomain is not driven by the hydrophobic effect. — Target Discovery Institute [tdi.ox.ac.uk]
- 5. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fhi.mpg.de [fhi.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Comprehensive Disposal Protocol: 2-Amino-4-methylheptanoic Acid
Executive Summary & Operational Directive
2-Amino-4-methylheptanoic acid (CAS: 101257-43-6 / 31872-99-8 depending on isomer) is a synthetic amino acid derivative often utilized in peptide synthesis and peptidomimetic drug development. Unlike standard proteinogenic amino acids, this compound lacks extensive environmental biodegradation data.
Core Directive: Treat this substance as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or municipal trash. Although not explicitly listed on EPA P-list or U-list schedules, its classification as a skin and eye irritant (GHS Category 2) and its status as a research chemical mandate strict "cradle-to-grave" management to ensure scientific integrity and regulatory compliance.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and hazard profile to select the correct waste stream.
Physicochemical Data Table
| Property | Specification | Relevance to Disposal |
| Chemical Name | 2-Amino-4-methylheptanoic acid | Official manifest name |
| Formula | Organic waste classification | |
| Molecular Weight | 159.23 g/mol | N/A |
| Physical State | Solid (Powder/Crystalline) | Requires solid waste segregation |
| Solubility | Water soluble (pH dependent) | Affects aqueous waste stream choice |
| Acidity (pKa) | ~2.3 (COOH), ~9.6 ( | Buffer capacity in aqueous waste |
GHS Hazard Classification[4][5][6]
-
Signal Word: WARNING
Waste Segregation Logic (Decision Tree)
Effective disposal begins with segregation.[6] Mixing incompatible streams is the primary cause of laboratory waste accidents.
Visual Guide: Waste Stream Decision Matrix The following diagram outlines the logical flow for categorizing 2-Amino-4-methylheptanoic acid waste.
Caption: Decision matrix for segregating 2-Amino-4-methylheptanoic acid based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Application: Expired stocks, spilled powder, or excess reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the substance is wet or acidic.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "2-Amino-4-methylheptanoic acid" (Do not use abbreviations).[7]
-
Hazard Checkbox: Mark "Irritant".
-
-
Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][3][5][6][8]
-
Seal: Ensure the cap is screw-tight. Parafilm is not a secondary seal; use proper lids.
Protocol B: Liquid Waste (Reaction Mixtures)
Application: Mother liquors from peptide synthesis or HPLC waste.
-
pH Check: If the solution is aqueous, check pH.
-
Note: Do not neutralize in the waste container.[9] If the solution is highly acidic (< pH 2) or basic (> pH 12.5), adjust in a beaker before adding to the main waste drum to prevent heat generation.
-
-
Segregation:
-
Aqueous Stream: If dissolved in water/buffer.
-
Organic Stream: If dissolved in Methanol, Acetonitrile, or DMF.
-
-
Compatibility Warning: NEVER mix this amino acid waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides). Amino acids can react with nitrating agents to form unstable compounds or generate heat.
Protocol C: Contaminated Debris
Application: Weighing boats, pipette tips, nitrile gloves.
-
Collection: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket lined with a bag.
-
Sharps: If the chemical is on a needle or broken glass, it must go into a rigid Red Sharps Container, not the soft trash.
Emergency Procedures (Spill Response)
In the event of a laboratory spill, immediate action prevents exposure and facility contamination.
Workflow: Spill Cleanup
Caption: Step-by-step spill response protocol for amino acid derivatives.
Specific Cleanup Steps:
-
Solid Spill: Gently sweep up the powder to avoid creating airborne dust.[6] Use a wet paper towel for the final residue.
-
Liquid Spill: Cover with vermiculite or a universal absorbent pad.
-
Decontamination: Wash the surface with a mild detergent and water. 2-Amino-4-methylheptanoic acid is water-soluble and cleans up easily with standard soap.
Regulatory Compliance & Transport
US EPA (RCRA) Status
-
Classification: Non-listed.[9][2][4][6] This compound does not have a specific P-code or U-code [1].
-
Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) unless in a specific solution.
-
Generator Status: Despite being "non-regulated" by specific listing, Best Management Practice (BMP) dictates it be managed as hazardous chemical waste due to its GHS Irritant status.
Transport (DOT)
-
Proper Shipping Name: Not regulated as a dangerous good for transport (unless in a flammable or corrosive solvent).
-
Packing Group: N/A (for pure substance).
References
-
PubChem. (2025).[1] 2-Amino-4-methylheptanoic acid - Safety and Hazards. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers. [Link]
Sources
- 1. 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (2S)-2-amino-4-methylheptanoic acid | 1690233-38-5 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. agilent.com [agilent.com]
Personal protective equipment for handling 2-Amino-4-methylheptanoic acid
As a Senior Application Scientist overseeing peptide synthesis and unnatural amino acid workflows, I have observed that laboratories often underestimate the logistical hazards of handling aliphatic amino acids like 2-Amino-4-methylheptanoic acid. While it lacks acute systemic lethality, its physical properties demand a rigorous, causality-driven approach to safety.
Below is the definitive operational and disposal guide for handling 2-Amino-4-methylheptanoic acid, designed to ensure scientific integrity and protect laboratory personnel through self-validating protocols.
Hazard Profile & Mechanistic Causality
2-Amino-4-methylheptanoic acid (CAS: 101257-43-6; Molecular Formula: C8H17NO2) is an unnatural amino acid critical for synthesizing peptidomimetics and exploring structure-activity relationships (SAR) in drug development. According to its standardized chemical profile, this compound presents three primary hazard classifications: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
The Causality of Exposure: Listing hazards is insufficient without understanding the mechanism of exposure. In its dry state, 2-Amino-4-methylheptanoic acid is a finely milled powder highly susceptible to electrostatic charging. When transferring the powder, electrostatic repulsion can cause the micro-particles to scatter and aerosolize[2]. Inhalation of these invisible particulates directly triggers the H335 respiratory irritation pathway.
Furthermore, during synthesis workflows, this amino acid is frequently activated in polar aprotic solvents (e.g., DMF, DMSO). These carrier solvents act as rapid permeation enhancers, transporting the dissolved irritant directly through standard single-layer nitrile gloves, thereby exacerbating the H315 and H319 dermal and ocular risks.
PPE Specifications & Quantitative Thresholds
To mitigate these specific mechanistic risks, your Personal Protective Equipment (PPE) strategy must dynamically adapt to the physical state of the chemical.
| Protection Category | Specification / Material | Quantitative Threshold / Standard | Mechanistic Justification |
| Dermal (Powder) | Nitrile Gloves | Provides a sufficient barrier against dry, non-permeating particulates. | |
| Dermal (Solution) | Double-gloved Nitrile | Delays rapid solvent permeation (e.g., DMF/DMSO) carrying the dissolved irritant. | |
| Respiratory | Fume Hood / HEPA Enclosure | Actively captures aerosolized particulates generated by electrostatic scatter. | |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 certified | Protects against H319 eye irritation from both powder dust and solvent splashes. |
| Body | Fastened Lab Coat | 100% Cotton or Flame Resistant | Prevents particulate accumulation on personal clothing; easily laundered. |
Operational Plan: Self-Validating Handling Protocol
Every step in this protocol includes a validation mechanism to ensure the system's integrity before proceeding.
Phase 1: Anti-Static Weighing (The Tare Method)
-
Preparation: Designate a specific toxic powder work zone within a chemical fume hood or a HEPA-filtered balance enclosure[2].
-
Container Tare: Place an empty, sealable transport vial on the balance and press tare.
-
Validation: The balance must read exactly 0.000g and remain stable for 5 seconds. A fluctuating mass indicates residual electrostatic charge, requiring the use of an anti-static zero-stat gun before proceeding[2].
-
-
Transfer: Inside the fume hood, use a disposable anti-static spatula to transfer the 2-Amino-4-methylheptanoic acid powder into the vial. Seal the lid tightly.
-
Measurement: Move the sealed vial back to the balance to record the mass.
-
Validation: If the mass requires adjustment, return the sealed vial to the fume hood before opening. Never open the vial on the open bench.
-
Phase 2: Dissolution and Decontamination
-
Solvent Addition: Inject your carrier solvent directly through the vial's septum using a syringe, or open the vial strictly within the fume hood.
-
Decontamination: Wipe down the balance, spatulas, and adjacent hard surfaces with a towel wetted with a solvent in which the amino acid is soluble (e.g., ethanol).
-
Validation: Never use a dry brush to clean the balance, as this will mechanically aerosolize residual microscopic dust and spread contamination[2].
-
Disposal Plan: RCRA-Compliant Waste Management
Chemical waste must be tracked from its point of generation to its final disposal[3]. 2-Amino-4-methylheptanoic acid waste cannot be disposed of via municipal trash or sink drains[4].
-
Waste Segregation: Categorize the waste based on the solvent used. Segregate halogenated solvent waste (if DCM was used in the peptide coupling) from non-halogenated solvent waste (if DMF/DMSO was used) to prevent dangerous cross-reactions[5].
-
Container Management: Transfer the liquid waste into an approved, chemically resistant high-density polyethylene (HDPE) container[5].
-
Validation: Cap the hazardous waste container and invert it gently 180 degrees. Visually inspect the cap seal for micro-leaks. If any moisture appears on the outer threading, transfer the contents to a secondary containment vessel immediately.
-
-
Labeling: Affix a hazardous waste label detailing the exact contents (e.g., "10% 2-Amino-4-methylheptanoic acid, 90% DMF"). Deface any original chemical labels if reusing a container[4].
-
EHS Coordination: Store the sealed container in a designated secondary containment bin away from heat sources[5]. Submit a waste collection request to your Environmental Health and Safety (EHS) department for professional incineration. Hazardous wastes must never be disposed of by evaporation in the fume hood[4].
Workflow Visualization
Workflow for handling and disposing of 2-Amino-4-methylheptanoic acid.
References
- Source: nih.
- Source: cornell.
- Source: vumc.
- Source: labmanager.
- Source: laborsecurity.
Sources
- 1. 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
